5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQVJZPPZDEILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384770 | |
| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-46-0 | |
| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS number
An In-depth Technical Guide to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No: 3470-46-0), a pivotal intermediate in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delineate a robust, field-tested synthetic pathway, and examine its documented applications as a structural scaffold in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering expert insights into the practical synthesis and application of this versatile tetralone derivative.
Core Compound Identification
This compound is a bicyclic organic compound featuring a tetralone core functionalized with a carboxylic acid group. This unique combination of a ketone and a carboxylic acid on a rigid, partially saturated naphthyl scaffold makes it a valuable and versatile building block for constructing more complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 3470-46-0 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5,6,7,8-tetrahydro-5-oxo-2-naphthalenecarboxylic acid | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Strategic Synthesis and Mechanistic Rationale
While a direct, one-pot synthesis from simple precursors is not extensively documented, a highly logical and efficient two-stage synthetic strategy can be employed. This approach leverages the synthesis of a key precursor, 5,6,7,8-tetrahydro-2-naphthoic acid, followed by a regioselective benzylic oxidation.
Conceptual Synthesis Workflow
The overall strategy involves the functionalization of the stable tetralin core, followed by oxidation at the activated benzylic position to yield the target tetralone.
Caption: A two-stage synthetic workflow for the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of established methodologies for the synthesis of the precursor and subsequent benzylic oxidation. Causality: The Friedel-Crafts acylation is chosen for its reliability in functionalizing aromatic rings, and the subsequent haloform reaction provides a direct route to the carboxylic acid from the acetyl group. The final oxidation step targets the benzylic C-H bonds, which are activated by the adjacent aromatic ring, making them susceptible to oxidation over other aliphatic C-H bonds.
Stage 1: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid (Precursor)
-
Friedel-Crafts Acylation of Tetralin:
-
Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen) equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM).
-
Addition: Cool the suspension to 0°C in an ice bath. Add a solution of tetralin (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous DCM dropwise over 30-60 minutes.
-
Reaction: Stir at 0°C for one hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-acetyl-5,6,7,8-tetrahydronaphthalene.
-
-
Haloform Reaction:
-
Setup: In a flask, dissolve the crude 2-acetyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent like 1,4-dioxane or THF.
-
Reagent Preparation: In a separate beaker, prepare a sodium hypochlorite (NaOCl) solution by adding bleach to an aqueous solution of sodium hydroxide (NaOH, ~3-4 eq.).
-
Reaction: Add the NaOCl solution to the flask and stir the biphasic mixture vigorously at room temperature. The reaction can be gently warmed (e.g., to 40-50°C) to increase the rate. Monitor the disappearance of the starting material by TLC.
-
Workup: After completion, cool the mixture. Acidify the aqueous solution to a pH of 1-2 with concentrated HCl, which will precipitate the carboxylic acid. Extract the acidified mixture thoroughly with ethyl acetate (3x). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 5,6,7,8-tetrahydro-2-naphthoic acid can be purified by recrystallization from a suitable solvent like ethanol/water.
-
Stage 2: Benzylic Oxidation to the Target Compound
-
Rationale: The benzylic position (C5) on the precursor is activated and can be selectively oxidized to a ketone. Various reagents can accomplish this, including chromium-based oxidants or catalytic air oxidation.
-
Protocol (Illustrative using CrO₃):
-
Setup: Dissolve the purified 5,6,7,8-tetrahydro-2-naphthoic acid (1.0 eq.) in glacial acetic acid.
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of chromium trioxide (CrO₃, ~2.0 eq.) in a mixture of acetic acid and water.
-
Monitoring: Allow the reaction to stir at room temperature while monitoring the progress via TLC.
-
Workup: Once the starting material is consumed, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The final product, this compound, can be purified via column chromatography or recrystallization to yield the final product.
-
Applications in Drug Discovery and Development
The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, which is critical for effective binding to biological targets. While specific applications for the title compound itself are often detailed within patent literature as a synthetic intermediate, the broader class of tetralone-based molecules has shown significant therapeutic potential.
Role as a Key Intermediate:
The primary utility of this compound is as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Patent literature reveals its use in the construction of novel compounds for various CNS disorders. For example, derivatives of the tetralone core are investigated as monoamine reuptake inhibitors for the treatment of depression, ADHD, and Parkinson's disease.[3]
Exemplary Application in CNS Drug Discovery:
The ketone at the 5-position and the carboxylic acid at the 2-position serve as versatile chemical handles for elaboration. For instance, the ketone can be converted into an amine via reductive amination to introduce a basic side chain, a common feature in many CNS-active drugs. The carboxylic acid can be converted to an amide, ester, or other functional groups to modulate properties like solubility, cell permeability, and target binding affinity.
A patent for novel spiro-imidazo compounds, potentially for CNS applications, utilizes the related 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile as a starting material, highlighting the utility of this functionalized tetralone core in building complex heterocyclic systems.[2]
Caption: Synthetic utility of the core scaffold.
Safety and Handling
Based on aggregated data, this compound should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral: Toxic or harmful if swallowed (H301/H302).
-
Skin Corrosion/Irritation: May cause severe skin burns and eye damage or skin irritation (H314/H315).
-
Serious Eye Damage/Irritation: Causes serious eye irritation (H319).
-
Acute Toxicity, Dermal/Inhalation: Harmful in contact with skin or if inhaled (H312/H322).
Recommendations:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
Conclusion
This compound is a strategically important chemical intermediate. Its synthesis, while multi-step, is achievable through well-understood organic transformations. The true value of this compound lies in its role as a versatile scaffold, providing medicinal chemists with a robust platform for the development of novel therapeutics, particularly in the area of central nervous system disorders. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of new chemical space in the pursuit of innovative drug candidates.
References
An In-depth Technical Guide to the Structure Elucidation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the scientific rationale behind the analytical choices, ensuring a robust and verifiable confirmation of the molecular structure.
Foundational Understanding: The Molecule of Interest
This compound (CAS No: 3470-46-0) is a derivative of tetralone, a bicyclic aromatic ketone.[1] Its structure incorporates a tetralone core, which is a partially hydrogenated naphthalene ring system, with a carboxylic acid substituent on the aromatic ring. The molecular formula is C₁₁H₁₀O₃, and it has a molecular weight of 190.19 g/mol .[2][3] A precise structural confirmation is paramount for its application in research and development, as its chemical properties and biological activity are intrinsically linked to its atomic arrangement.
A logical first step in any structure elucidation is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose, providing a highly accurate mass measurement that can definitively establish the elemental composition.
Experimental Design: A Multi-faceted Analytical Approach
To unambiguously determine the structure of this compound, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, and their collective data provides a self-validating system for the proposed structure. The primary techniques employed are:
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and the connectivity of the atoms.
This multi-technique approach ensures the trustworthiness of the final structure by cross-validating the information obtained from each analysis.[4][5]
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce an abundant molecular ion with minimal fragmentation.[4]
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often advantageous, detecting the [M-H]⁻ ion.
Expected Data & Interpretation:
The HRMS analysis is expected to yield a molecular ion peak corresponding to the exact mass of the compound. For C₁₁H₁₀O₃, the calculated exact mass is 190.06299 Da.[2] Observing a peak at or very near this m/z value with high mass accuracy (typically < 5 ppm error) confirms the elemental formula.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Calculated Exact Mass | 190.06299 Da |
| Ionization Mode | ESI (Negative) |
| Observed Ion | [M-H]⁻ |
| Expected m/z | ~189.0557 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Protocol:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data & Interpretation:
The IR spectrum will reveal the presence of the key functional groups: a carboxylic acid and an α,β-unsaturated ketone.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding.[6] |
| C=O (Carboxylic Acid) | 1710-1680 | Strong absorption, conjugated with the aromatic ring.[7] |
| C=O (Aryl Ketone) | 1685-1666 | Strong absorption, conjugated with the aromatic ring.[8][9] |
| C=C (Aromatic) | ~1600, ~1475 | Medium to weak absorptions. |
| C-H (Aromatic) | >3000 | Sharp, weak to medium bands. |
| C-H (Aliphatic) | <3000 | Sharp, medium bands. |
| C-O (Carboxylic Acid) | 1320-1210 | Strong absorption.[8] |
The presence of these characteristic absorption bands provides strong evidence for the proposed functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[5]
¹H NMR Spectroscopy: Probing the Proton Environment
Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Analysis: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Data & Interpretation:
The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The chemical shifts, integration values (number of protons), and splitting patterns (coupling) are key to assigning the protons to their specific locations in the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Aromatic Protons: Signals in the aromatic region (7.0-8.5 ppm). The substitution pattern on the aromatic ring will dictate the splitting patterns. For a 1,2,4-trisubstituted benzene ring, we expect to see a doublet, a doublet of doublets, and a singlet (or a very narrowly split doublet).
-
Aliphatic Protons: Signals in the aliphatic region (2.0-3.5 ppm). The protons on the saturated ring will likely appear as multiplets due to coupling with neighboring protons. The protons adjacent to the carbonyl group (C6) and the aromatic ring (C8) will be the most deshielded.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | >10 | broad s | 1H |
| Aromatic H | 7.5 - 8.2 | m | 3H |
| -CH₂- (C8) | ~3.0 | t | 2H |
| -CH₂- (C6) | ~2.6 | t | 2H |
| -CH₂- (C7) | ~2.1 | m | 2H |
Note: The exact chemical shifts and multiplicities are predictions and may vary slightly based on the solvent and other experimental conditions. Analysis of coupling constants would further confirm the assignments.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Analysis: A proton-decoupled ¹³C NMR spectrum is acquired. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Expected Data & Interpretation:
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
-
Carbonyl Carbons (C=O): Two signals in the downfield region (>165 ppm). The carboxylic acid carbonyl will be around 167 ppm, and the ketone carbonyl will be further downfield, around 197 ppm.
-
Aromatic Carbons: Signals in the range of 120-150 ppm. Carbons attached to substituents will have different chemical shifts than those bonded only to hydrogen.
-
Aliphatic Carbons: Signals in the upfield region (20-40 ppm). The carbon adjacent to the ketone (C6) and the aromatic ring (C8) will be deshielded compared to the other aliphatic carbon (C7).
| Carbon(s) | Expected Chemical Shift (ppm) |
| C=O (Ketone) | ~197 |
| C=O (Carboxylic Acid) | ~167 |
| Aromatic C (quaternary) | 130 - 150 |
| Aromatic CH | 125 - 135 |
| -CH₂- (C8) | ~39 |
| -CH₂- (C6) | ~30 |
| -CH₂- (C7) | ~23 |
Note: Predicted chemical shifts are based on typical values for similar structures.[10][11]
Data Integration and Structure Confirmation
The final step in the elucidation process is to integrate the data from all analytical techniques. The HRMS confirms the elemental formula. The IR spectrum identifies the key functional groups. The ¹H and ¹³C NMR spectra provide the detailed connectivity of the atoms. The consistency across all datasets provides a high degree of confidence in the assigned structure of this compound.
Visualization of the Elucidation Workflow
References
- 1. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 1-Tetralone(529-34-0) 13C NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Characterization of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and drug development professionals, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages data from the structurally related compound α-tetralone and established principles of spectroscopic interpretation to provide a robust predictive analysis. Furthermore, detailed, field-proven protocols for acquiring such spectroscopic data are presented to ensure self-validating experimental workflows.
Introduction
This compound (CAS No: 3470-46-0) belongs to the tetralone class of bicyclic aromatic ketones.[1] Its structure, featuring a tetralone core with a carboxylic acid substituent on the aromatic ring, makes it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any synthetic pathway. This guide serves to fill the current gap in available experimental data by providing a detailed, predictive analysis of its spectroscopic signature.
Molecular Structure and Properties:
-
Molecular Formula: C₁₁H₁₀O₃
-
Molecular Weight: 190.19 g/mol [1]
-
Melting Point: 215-222 °C (decomposes)
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of α-tetralone and the established effects of a carboxylic acid substituent on an aromatic ring.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Integration | Rationale for Prediction |
| H-1, H-3, H-4 | ~7.5 - 8.2 | m | 3H | Aromatic protons deshielded by the ketone and carboxylic acid groups. |
| H-8 | ~2.9 - 3.1 | t | 2H | Aliphatic protons α to the aromatic ring. |
| H-6 | ~2.6 - 2.8 | t | 2H | Aliphatic protons α to the carbonyl group. |
| H-7 | ~2.1 - 2.3 | p | 2H | Aliphatic protons β to both the aromatic ring and the carbonyl group. |
| -COOH | ~10 - 13 | br s | 1H | Acidic proton of the carboxylic acid, often broad and exchangeable with D₂O.[2][3] |
Predicted in a standard NMR solvent such as DMSO-d₆.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl and carboxyl carbons are expected to be the most downfield signals.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Assignment | Predicted Chemical Shift (δ) | Rationale for Prediction |
| C=O (Ketone) | ~195 - 200 | Carbonyl carbon of the tetralone ring. |
| C=O (Carboxylic Acid) | ~165 - 175 | Carboxyl carbon. |
| Aromatic C-H | ~125 - 135 | Aromatic carbons bearing a proton. |
| Aromatic C-q | ~130 - 150 | Quaternary aromatic carbons. |
| Aliphatic CH₂ | ~20 - 40 | Aliphatic carbons of the tetralin ring. |
Predicted in a standard NMR solvent such as DMSO-d₆.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the hydroxyl group of the carboxylic acid.
Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Predicted Frequency (ν) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching vibration, characteristic broadness due to hydrogen bonding.[4] |
| C=O (Ketone) | ~1680 | Strong | Stretching vibration of the conjugated ketone. |
| C=O (Carboxylic Acid) | ~1710 | Strong | Stretching vibration of the carboxylic acid carbonyl. |
| C=C (Aromatic) | ~1600, ~1475 | Medium | Aromatic ring stretching vibrations. |
| C-O (Carboxylic Acid) | ~1200 - 1300 | Strong | C-O stretching vibration. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 191.06 | Positive |
| [M-H]⁻ | 189.05 | Negative |
| [M+Na]⁺ | 213.04 | Positive |
Spectroscopic Interpretation and Rationale
The predictive data presented above is a synthesis of foundational spectroscopic principles and comparative analysis with the well-characterized molecule, α-tetralone.
Analysis of the ¹H NMR Spectrum
The aromatic region is anticipated to be complex due to the substitution pattern. The proton ortho to the carboxylic acid is expected to be the most deshielded. The aliphatic region should present as three distinct signals, likely triplets or a pentet, corresponding to the three methylene groups of the tetralone ring. The signal for the carboxylic acid proton is expected to be a broad singlet far downfield, a characteristic feature of carboxylic acids.[2][3]
Analysis of the ¹³C NMR Spectrum
The presence of two carbonyl carbons will be a key feature of the ¹³C NMR spectrum, with the ketonic carbonyl appearing at a lower field than the carboxylic acid carbonyl. The aromatic region will show signals for both protonated and quaternary carbons. The aliphatic carbons will resonate in the upfield region of the spectrum.
Analysis of the IR Spectrum
The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹.[4] This broadness is a result of strong intermolecular hydrogen bonding. Two distinct, strong carbonyl peaks are expected: one for the conjugated ketone and another for the carboxylic acid.
Analysis of the Mass Spectrum
In positive ion mode ESI-MS, the molecule is expected to readily protonate to give the [M+H]⁺ ion as the base peak. Adducts with sodium, [M+Na]⁺, are also commonly observed. In negative ion mode, deprotonation of the acidic carboxylic acid proton will lead to a strong signal for the [M-H]⁻ ion.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Thoroughly mix the sample and KBr by grinding for several minutes until a homogeneous mixture is obtained.[6]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the accurate mass of the molecule and confirm its molecular formula.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.
-
-
Instrument Parameters:
-
Ionization Mode: ESI (positive and negative modes).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent flow.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.[8]
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic characterization of this compound.
References
- 1. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR用溶媒 [sigmaaldrich.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
A-Tetralone Carboxylic Acids: A Technical Guide to Their Physicochemical Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetralone carboxylic acids represent a vital class of bicyclic organic compounds, serving as foundational scaffolds in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2][3] Their unique structural amalgamation of a tetralone core and a carboxylic acid moiety imparts a specific set of physical properties that are critical to their reactivity, formulation, and biological function. This technical guide provides an in-depth exploration of the core physical properties of tetralone carboxylic acids, including their thermal behavior, solubility, and spectroscopic signatures. It further outlines standardized experimental protocols for their characterization and discusses the causal relationship between these physical properties and their applications, particularly in the field of drug development.
Introduction: The Significance of the Tetralone Carboxylic Acid Scaffold
The tetralone scaffold, a benzo-fused cyclohexanone, is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its conformational rigidity and the versatile synthetic handles it offers for chemical modification. The incorporation of a carboxylic acid group further enhances its utility, introducing a site for strong intermolecular interactions, such as hydrogen bonding, and providing a handle for forming salts or esters to modulate properties like solubility.
These compounds are not merely synthetic curiosities; they are key intermediates in the creation of therapeutics targeting a range of conditions, including depression, cancer, Alzheimer's disease, and microbial infections.[1][2][3] For instance, derivatives of the tetralone core are essential in synthesizing drugs like Sertraline, a widely used antidepressant, and various enzyme inhibitors.[1][4][5] A thorough understanding of their physical properties is therefore not just an academic exercise but a prerequisite for efficient process development, quality control, and the rational design of new drug candidates.
Synthesis and Chemical Structure
Tetralone carboxylic acids are typically synthesized through intramolecular Friedel-Crafts acylation of corresponding phenylalkanoic acids.[6] This classic reaction involves the cyclization of the alkanoic acid chain onto the aromatic ring, catalyzed by a strong acid such as polyphosphoric acid.[6] Variations in this method, including the use of different catalysts or starting materials like γ-butyrolactone, allow for the synthesis of a diverse library of substituted tetralone derivatives.[6][7]
The general structure consists of a dihydronaphthalenone core with a carboxylic acid group appended, typically at one of the aliphatic or aromatic positions. The position of the carbonyl group (α- or β-tetralone) and the location and nature of the carboxylic acid and other substituents profoundly influence the molecule's physical and chemical properties.
Core Physical Properties
The interplay between the rigid, relatively nonpolar tetralone framework and the polar, hydrogen-bonding carboxylic acid group governs the physical behavior of these molecules.
Melting and Boiling Points
Carboxylic acids, in general, exhibit high boiling points due to their ability to form stable hydrogen-bonded dimers.[8][9] This holds true for tetralone carboxylic acids. The melting point is influenced by the crystal lattice energy, which is dependent on molecular symmetry and the efficiency of intermolecular packing. Substituents on the ring system can either increase or decrease the melting point depending on their effect on these factors.
Table 1: Physical Properties of Representative Tetralone Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| α-Tetralone (1-Tetralone) | 529-34-0 | C₁₀H₁₀O | 146.19 | 2 - 8 | 113-116 / 6 mmHg |
| β-Tetralone (2-Tetralone) | 530-93-8 | C₁₀H₁₀O | 146.19 | 18 | 131 / 11 mmHg |
| 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 3123-46-4 | C₁₁H₁₀O₃ | 190.19 | Data not available | Data not available |
| 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 6566-40-1 | C₁₁H₁₀O₃ | 190.19 | Data not available | Data not available |
Solubility
The solubility of tetralone carboxylic acids is a tale of two parts: the largely nonpolar tetralone core and the highly polar carboxylic acid group.
-
Aqueous Solubility : Low molecular weight carboxylic acids are often miscible with water.[8][9] However, the bulky, hydrophobic tetralone structure significantly reduces water solubility. The solubility of these compounds in aqueous media is generally low but can be dramatically increased by deprotonating the carboxylic acid with a base to form a more soluble carboxylate salt. This property is fundamental in drug formulation.
-
Organic Solubility : As a general rule, "like dissolves like." Tetralone carboxylic acids are typically soluble in a range of organic solvents, particularly polar organic solvents like alcohols, ethers, and chlorinated solvents.[16] A study on 4-(3,4-dichlorophenyl)-1-tetralone, a key intermediate for sertraline, measured its solubility in various organic solvents, including methanol, ethanol, acetone, and toluene, highlighting the importance of solvent selection during synthesis and purification processes.[17]
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and quality control of tetralone carboxylic acids.
The IR spectrum of a tetralone carboxylic acid provides clear, diagnostic peaks for its key functional groups.
-
O–H Stretch : A very broad, strong absorption band is observed in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[18][19][20][21]
-
C=O Stretch : Two distinct carbonyl absorptions are expected. The ketone C=O stretch of the tetralone ring typically appears around 1685 cm⁻¹ (for an aryl ketone). The carboxylic acid C=O stretch appears as a strong band between 1710 and 1760 cm⁻¹.[18][20] Conjugation with the aromatic ring can lower these frequencies.[18]
-
C–O Stretch : A medium intensity peak for the C-O single bond of the carboxylic acid is found between 1210-1320 cm⁻¹.[19][22]
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure.
-
¹H NMR :
-
Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and appears as a broad singlet far downfield, typically between 10-13 ppm.[18][22][23] Its chemical shift is dependent on concentration and solvent.[18][23]
-
Aromatic Protons : Protons on the benzene ring typically resonate in the 7.0-8.5 ppm region. The proton adjacent to the carbonyl group is often the most deshielded.
-
Aliphatic Protons : The methylene (-CH₂-) protons of the cyclohexanone ring appear in the 2.0-3.0 ppm range.[24] Protons on the carbon alpha to the ketone carbonyl are typically found around 2.5 ppm.
-
-
¹³C NMR :
-
Carbonyl Carbons (C=O) : The ketone and carboxylic acid carbonyl carbons are significantly deshielded, appearing in the 165-185 ppm (acid) and >190 ppm (ketone) regions.[18][20][23]
-
Aromatic Carbons : These appear in their typical region of 120-150 ppm.
-
Aliphatic Carbons : The sp³ hybridized carbons of the saturated ring resonate upfield, generally between 20-50 ppm.
-
Experimental Protocols for Characterization
Ensuring the identity and purity of a synthesized tetralone carboxylic acid is paramount. The following outlines a logical workflow and key experimental protocols.
General Characterization Workflow
This diagram illustrates a standard workflow for the characterization of a newly synthesized tetralone carboxylic acid, ensuring a self-validating system of analysis.
Caption: Standard workflow for synthesis and characterization.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to a literature value suggests a pure compound, while a broad and depressed range indicates the presence of impurities.
-
Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Finely powder a small amount of the sample.
-
Capillary Loading: Pack a small amount (2-3 mm height) of the powdered sample into a capillary tube, tapping gently to ensure dense packing.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Protocol: NMR Sample Preparation and Analysis
Causality: NMR provides unequivocal structural information. The choice of solvent is critical; it must dissolve the analyte without having signals that obscure important regions of the spectrum. Deuterated solvents are used to avoid a large interfering solvent signal.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative.
-
Sample Preparation: Weigh approximately 5-10 mg of the tetralone carboxylic acid and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and provides a reference point for the chemical shifts.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT can be run to determine the types of carbons (CH, CH₂, CH₃).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze coupling patterns to deduce connectivity.
Bridging Physical Properties to Drug Development
The physical properties of tetralone carboxylic acids are not abstract values; they are critical determinants of a molecule's potential as a therapeutic agent.
Caption: Link between physical properties and drug development.
-
Solubility and Bioavailability: A drug must dissolve to be absorbed by the body. The inherently low aqueous solubility of the tetralone core can be a challenge. However, the carboxylic acid group provides a crucial advantage: it can be converted into a highly soluble salt (e.g., sodium or potassium carboxylate). This strategy is widely used to formulate poorly soluble acidic drugs for oral or intravenous administration.
-
Melting Point, Stability, and Formulation: A high melting point is often associated with greater molecular stability in the solid state. The crystalline form (polymorphism) of a drug, which is related to its melting point, can affect its dissolution rate, stability, and manufacturability. Characterizing and controlling the solid-state properties are essential for consistent product performance.
-
Spectroscopy and Quality Control: The unique spectroscopic fingerprints (IR, NMR) of each tetralone carboxylic acid are vital for quality control in pharmaceutical manufacturing. These analytical methods are used to confirm the identity of raw materials, intermediates, and the final active pharmaceutical ingredient (API), ensuring that the correct molecule has been produced and is free from significant impurities.
Conclusion
Tetralone carboxylic acids are a cornerstone of modern synthetic and medicinal chemistry. Their physical properties—a direct consequence of their hybrid structure—are intricately linked to their chemical reactivity, biological activity, and suitability for pharmaceutical development. A comprehensive characterization of their thermal, solubility, and spectroscopic properties is therefore a critical activity for any researcher in the field. By understanding and manipulating these properties, scientists can more effectively design, synthesize, and formulate the next generation of innovative therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 7. Tetralone synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. 1-Tetralone | 529-34-0 [chemicalbook.com]
- 11. α-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. Page loading... [guidechem.com]
- 14. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 24. chem.libretexts.org [chem.libretexts.org]
The 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Scaffold: A Privileged Substructure with Diverse Biological Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid core, a semi-rigid cyclic ketone, represents a compelling and underexplored scaffold in medicinal chemistry. Its inherent structural features, including a hydrogen bond acceptor, a lipophilic tetralin framework, and a carboxylic acid moiety capable of diverse derivatization, position it as a versatile starting point for the design of novel therapeutic agents. While direct biological data on derivatives of this specific oxo-acid are nascent in publicly accessible literature, a comprehensive analysis of structurally analogous compounds, particularly those based on the tetralin and 5-oxo-hexahydroquinoline frameworks, reveals significant potential across multiple therapeutic areas. This guide synthesizes the available preclinical data on these related series to forecast the probable biological activities of this compound derivatives, with a primary focus on their potential as anti-inflammatory, anticancer, and antimicrobial agents. We will delve into the mechanistic rationale for these activities, provide detailed, field-proven experimental protocols for their synthesis and biological evaluation, and present a forward-looking perspective on the therapeutic promise of this intriguing class of molecules.
Introduction: The Rationale for Investigating this compound Derivatives
The tetralin and naphthalene carboxylic acid scaffolds are considered privileged structures in the realm of medicinal chemistry, giving rise to a multitude of compounds with significant biological activities.[1] The introduction of a ketone at the 5-position of the tetrahydronaphthalene ring, yielding the 5-oxo-tetralin (or α-tetralone) moiety, introduces a crucial pharmacophoric element. This carbonyl group can act as a hydrogen bond acceptor, potentially altering the binding affinity and selectivity of the molecule for various biological targets. Furthermore, the rigidified ring system, compared to more flexible aliphatic chains, can reduce the entropic penalty upon binding to a receptor or enzyme active site, thereby enhancing potency.
This guide will explore the latent biological potential of derivatives of this compound by examining the established activities of its closest structural relatives. The primary areas of focus will be:
-
Anti-inflammatory Activity: Primarily through the inhibition of cyclooxygenase-2 (COX-2).
-
Anticancer Activity: With a focus on the disruption of microtubule dynamics.
-
Antimicrobial and Antioxidant Potential: Leveraging the inherent properties of the naphthalene-like core.
For each area, we will present the mechanistic underpinnings, relevant quantitative data from analogous compounds, and detailed experimental protocols to empower researchers to synthesize and screen their own novel derivatives.
Anti-inflammatory Activity: Targeting the COX-2 Pathway
Chronic inflammation is a key pathological driver of numerous diseases. A major pathway in inflammation is mediated by the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[1][2] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible at sites of inflammation, making it a prime target for anti-inflammatory drugs with a reduced side-effect profile.
Mechanistic Insights from Structurally Related COX-2 Inhibitors
While direct COX-2 inhibition data for this compound derivatives is not yet available, compelling evidence from structurally related 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives strongly suggests this as a promising avenue of investigation. These regioisomeric compounds, which share the α-tetralone-like core, have been designed and evaluated as potent and selective COX-2 inhibitors.
One particularly potent compound from this class, 7,8-dihydro-7,7-dimethyl-2-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)quinolin-5(1H,4H,6H)-one , demonstrated a COX-2 IC50 of 0.17 µM with a selectivity index of 97.6, comparable to the well-established COX-2 inhibitor, celecoxib.[3] Molecular modeling studies revealed that the para-methylsulfonyl (SO2Me) substituent on the C-4 phenyl ring inserts into the secondary binding pocket of the COX-2 active site, a key interaction for selectivity over COX-1.[3]
This provides a strong rationale for designing this compound derivatives that incorporate a similar diaryl substitution pattern with a COX-2 pharmacophore like a methylsulfonyl or sulfonamide group.
Quantitative Data for Analogous COX-2 Inhibitors
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of a promising 5-oxo-hexahydroquinoline derivative compared to celecoxib.[3] This data serves as a benchmark for the potential potency of novel derivatives based on the 5-oxo-tetralin scaffold.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 9c * | 16.6 | 0.17 | 97.6 |
| Celecoxib | 20.25 | 0.05 | 405 |
*7,8-dihydro-7,7-dimethyl-2-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)quinolin-5(1H,4H,6H)-one
Experimental Protocols
This protocol describes a general method for the synthesis of the 5-oxo-hexahydroquinoline core, which can be adapted for the synthesis of various derivatives.
Workflow for Hantzsch Condensation
Caption: General workflow for the Hantzsch synthesis of 5-oxo-hexahydroquinoline derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, add 5,5-dimethylcyclohexane-1,3-dione (dimedone, 1 mmol) and an excess of ammonium acetate (3.3 mmol) to water (10 mL).
-
Enaminone Formation: Stir the reaction mixture at 100°C for approximately 35-40 minutes. This step forms the enaminone intermediate in situ.
-
Addition of Reagents: To the reaction mixture, add the desired aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
-
Cyclization: Continue stirring the mixture at 100°C for an additional 30 minutes to facilitate the cyclization and formation of the hexahydroquinoline ring system.
-
Work-up and Purification: After cooling, the product often precipitates from the aqueous solution. The solid can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow for determining the in vitro COX inhibitory activity of test compounds.
Step-by-Step Protocol:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Inhibition Assay: Incubate the enzymes with the test compounds at various concentrations in a suitable buffer.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Product Measurement: After a defined incubation period, measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity: Disruption of Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[4][5] This makes them a clinically validated and highly successful target for anticancer drugs.[4][5] Agents that interfere with microtubule dynamics can arrest the cell cycle in mitosis, leading to apoptotic cell death.
Mechanistic Rationale for Microtubule Targeting
Derivatives of the 5,6,7,8-tetrahydronaphthalene scaffold have shown significant promise as microtubule targeting agents.[6] These compounds can interfere with the assembly and disassembly of microtubules, a critical process for cell division.[6] The mechanism of action can involve either stabilization or destabilization of the microtubule polymer. Stabilizing agents, like paclitaxel, promote polymerization and inhibit depolymerization, leading to the formation of non-functional microtubule bundles. Destabilizing agents, like vinca alkaloids, inhibit polymerization and can lead to the disassembly of existing microtubules.
Quantitative Data for Analogous Anticancer Agents
While specific data for 5-oxo derivatives is pending, studies on related tetralin-pyridine hybrids have demonstrated potent cytotoxic activity against human cancer cell lines.[7] For instance, certain derivatives have shown promising activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cells.[7] Additionally, thiazoline-tetralin derivatives have exhibited IC50 values in the micromolar range against MCF-7 and A549 (lung cancer) cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Thiazoline-Tetralin Derivative 4b | MCF-7 | 69.2 | |
| Thiazoline-Tetralin Derivative 4d | MCF-7 | 71.8 | |
| Thiazoline-Tetralin Derivative 4f | A549 | Lower than Cisplatin |
This data suggests that the tetralin scaffold is a viable starting point for the development of novel anticancer agents. The introduction of the 5-oxo group could further enhance these activities by providing an additional point of interaction with the tubulin protein.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, prepare the reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), glycerol (10%), and the test compound at various concentrations.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. The temperature shift from 4°C to 37°C initiates tubulin polymerization.
-
Turbidity Measurement: Immediately begin monitoring the absorbance at 340 nm in kinetic mode, taking readings every minute for 60 minutes. The increase in absorbance is proportional to the mass of microtubule polymer formed.
-
Data Analysis: Analyze the resulting polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.
Antimicrobial and Antioxidant Activities
Derivatives of naphthoic acid and related structures have demonstrated promising antimicrobial and antioxidant properties.[1]
Antimicrobial Activity
The mechanism of antimicrobial action for naphthoic acid derivatives often involves the disruption of microbial cell membranes.[1] This broad-spectrum mechanism can be effective against a range of bacterial and fungal pathogens.
Antioxidant Activity
The antioxidant properties are attributed to the ability of the naphthalene-like core to scavenge free radicals.[1] The presence of the carboxylic acid and the potential for further derivatization with phenolic or other electron-rich moieties can enhance this activity.
Experimental Protocols
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., 0.1 mM in methanol). Prepare serial dilutions of the test compound.
-
Reaction: Add the DPPH working solution to each dilution of the test compound in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
IC50 Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
The this compound scaffold stands as a promising, yet largely untapped, resource for the discovery of novel therapeutic agents. By drawing parallels with structurally related compounds, a compelling case can be made for its potential in developing potent anti-inflammatory (COX-2 inhibitors), anticancer (microtubule targeting agents), and antimicrobial compounds. The presence of the 5-oxo group offers a key point for molecular interactions that may enhance potency and selectivity for various biological targets.
The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a robust starting point for researchers to explore this chemical space. Future work should focus on the synthesis of a diverse library of derivatives, systematically exploring the structure-activity relationships related to substitutions on both the aromatic ring and the carboxylic acid moiety. Elucidation of the precise molecular mechanisms of action and in vivo efficacy studies will be critical next steps in translating the potential of this scaffold into tangible therapeutic benefits.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of tetralone compounds in research
An In-Depth Technical Guide to the Discovery and History of Tetralone Compounds in Research
Abstract
This technical guide provides a comprehensive exploration of the discovery, synthesis, and application of tetralone compounds, a cornerstone of modern organic and medicinal chemistry. From their initial synthesis in the late 19th century to their current role as pivotal scaffolds in drug discovery, this document traces the historical evolution and scientific significance of these bicyclic ketones. We delve into the foundational synthetic methodologies, including the Haworth synthesis and Robinson annulation, and examine their evolution into modern catalytic and chemoenzymatic strategies. Through detailed case studies, this guide illuminates the journey of tetralone derivatives from laboratory curiosities to life-saving pharmaceuticals, such as the beta-blocker Propranolol and the antidepressant Sertraline. Detailed experimental protocols, mechanistic diagrams, and a survey of their role as enzyme inhibitors are provided to serve as a vital resource for researchers, scientists, and professionals in drug development.
Introduction to Tetralone Compounds
Tetralones are a class of bicyclic aromatic compounds characterized by a fused benzene ring and a cyclohexanone ring.[1] Their formal name is dihydronaphthalenone, indicating they are derivatives of naphthalene. The two primary isomers, α-tetralone (3,4-dihydronaphthalen-1(2H)-one) and β-tetralone (3,4-dihydronaphthalen-2(1H)-one), are distinguished by the position of the ketone group on the non-aromatic ring.[2] This seemingly simple structural motif has proven to be remarkably versatile, serving as a foundational building block in the synthesis of complex natural products, steroids, dyes, and a multitude of pharmaceutical agents.[2][3] The reactivity of the ketone's α-methylene group and the stability of the fused aromatic system provide a rich chemical landscape for synthetic manipulation, making tetralones an enduring subject of interest in research and development.[1]
Chapter 1: The Dawn of Tetralone Chemistry - Discovery and Early Synthesis
The history of tetralone chemistry begins in the late 19th century. In 1893, Eugen Bamberger and Wilhelm Lodter first reported the synthesis of 2-tetralone (β-tetralone) through the dehydrohalogenation of 3-chloro-2-tetralol using a hot alkali solution.[4] The synthesis of 1-tetralone (α-tetralone) followed through several distinct early methodologies that became staples of organic chemistry.
One of the most prominent early methods is the intramolecular Friedel-Crafts acylation, often referred to as the Haworth synthesis . This approach involves the cyclization of 4-phenylbutanoic acid. The synthesis of this precursor typically starts with the Friedel-Crafts acylation of benzene with succinic anhydride to produce 3-benzoylpropanoic acid.[1][5] The ketone on this intermediate is then reduced to a methylene group, commonly via a Clemmensen reduction (using amalgamated zinc and HCl), to yield 4-phenylbutanoic acid. The final, crucial step is the acid-catalyzed intramolecular cyclization, where a strong acid like polyphosphoric acid promotes the electrophilic attack of the carboxylic acid's acyl group onto the aromatic ring to form the six-membered ketone ring of 1-tetralone.[1][5]
Another foundational method involves the oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) . As early as 1933, it was noted that tetralin is susceptible to autoxidation in the presence of atmospheric oxygen, forming a 1-hydroperoxide intermediate.[1] This hydroperoxide can then be converted into a mixture of 1-tetralol and 1-tetralone.[1][6] Catalytic air oxidation using heavy metal ions like Cr³⁺ or Cu²⁺ can drive this process, though it often results in a product mixture that requires further chemical separation or oxidation of the residual 1-tetralol to maximize the yield of 1-tetralone.[1][7]
These early methods, while revolutionary for their time, often required harsh conditions and could suffer from low yields or difficult purification, paving the way for the development of more refined synthetic strategies.
Chapter 2: The Synthetic Arsenal - Evolution of Tetralone Synthesis
The foundational methods for synthesizing tetralones have been continuously refined and expanded upon, leading to a diverse array of modern strategies that offer improved efficiency, regioselectivity, and stereocontrol.
Classical Ring-Closing and Annulation Reactions
The Haworth synthesis remains a textbook example of tetralone preparation. Its logical progression from simple starting materials makes it a robust, albeit multi-step, process. The causality behind the steps is clear: the initial acylation builds the necessary carbon framework, the reduction prevents undesired side reactions and positions the chain for cyclization, and the final intramolecular acylation closes the ring.
A more powerful and versatile method for constructing fused six-membered rings is the Robinson annulation , discovered by Robert Robinson in 1935.[8] This reaction is a tandem process that begins with a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation.[9][10] The Michael addition creates a 1,5-dicarbonyl intermediate, which is perfectly primed to undergo an intramolecular aldol reaction to form a six-membered ring. Subsequent dehydration yields the final α,β-unsaturated cyclohexenone product.[9] This method is invaluable for creating complex and highly substituted tetralone systems, and it has been instrumental in the total synthesis of numerous steroids and natural products.[8]
Caption: The Robinson Annulation Workflow.
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more sophisticated methods for preparing tetralones. These include:
-
Catalytic Friedel-Crafts Reactions: Modern Lewis acids, such as bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃], can catalyze the cyclization of 4-phenylbutanoic acid with high efficiency under milder conditions than traditional methods.[1]
-
Gas-Phase Catalysis: The reaction of benzene and γ-butyrolactone over molecular sieve catalysts in a fixed-bed reactor represents an innovative approach for the continuous synthesis of α-tetralone, avoiding the waste streams associated with classical Friedel-Crafts reactions.[11]
-
Radical Cyclization: Free radical addition-cyclization sequences have been employed to construct the tetralone core in the total synthesis of natural products like (±)-10-norparvulenone.[2]
-
Chemoenzymatic Synthesis: The use of enzymes, such as lipases, allows for the resolution of racemic intermediates, providing access to optically active tetralones. This is crucial for the asymmetric synthesis of bioactive molecules.[2]
| Synthesis Method | Precursors | Key Reagents | Advantage/Application |
| Haworth Synthesis | Benzene, Succinic anhydride | AlCl₃, Zn(Hg)/HCl, H₃PO₄ | Classic, robust method for 1-tetralone.[1][5] |
| Tetralin Oxidation | 1,2,3,4-Tetrahydronaphthalene | Air, Metal catalysts (Cr³⁺, Cu²⁺) | Direct oxidation route to 1-tetralone.[1][7] |
| Robinson Annulation | Cyclohexanone derivative, Methyl vinyl ketone | Base (e.g., NaOEt) | Forms substituted, fused ring systems.[8][9] |
| Catalytic Cyclization | 4-Phenylbutanoic acid | Modern Lewis acids (e.g., Bi(NTf₂)₃) | Milder conditions, higher efficiency.[1] |
| Chemoenzymatic | Racemic tetralone precursors | Enzymes (e.g., lipases) | Access to enantiomerically pure tetralones.[2] |
Table 1: Comparison of Key Tetralone Synthesis Methodologies.
Chapter 3: The Tetralone Scaffold in Bioactive Molecules and Pharmaceuticals
The true significance of tetralone chemistry is most evident in its profound impact on medicinal chemistry and drug development. The tetralone scaffold is present in numerous natural products and serves as the core of several blockbuster drugs.[3]
Case Study 1: From 1-Naphthol to Propranolol
One of the most important applications of 1-tetralone is its use as a precursor to 1-naphthol.[1] This is achieved through catalytic aromatization, often using a platinum catalyst at high temperatures.[1] 1-Naphthol is the key starting material for the synthesis of Propranolol, a non-selective beta-blocker that revolutionized the treatment of hypertension and other cardiovascular diseases.
Case Study 2: Sertraline and Tametraline
The tetralone core is a key structural feature in a class of antidepressants. Sertraline (Zoloft) and its precursor Tametraline are selective serotonin reuptake inhibitors (SSRIs) built upon a tetralone framework.[3] Their synthesis highlights the importance of stereochemistry, as the therapeutic activity resides in a specific enantiomer, underscoring the need for asymmetric synthetic methods.
Case Study 3: Modern Drug Discovery - DGAT1 Inhibitors
Recent research has identified tetralone derivatives as potent and selective inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme critical for triglyceride synthesis.[12] DGAT1 is a key therapeutic target for metabolic disorders such as obesity and insulin resistance.[12] Initial screening identified a tetralone compound as a promising hit. Lead optimization involved systematic modification of the tetralone scaffold to improve potency and drug-like properties. This process led to the discovery of GSK2973980A, a clinical candidate for the treatment of metabolic diseases, demonstrating the enduring relevance of the tetralone core in modern drug discovery pipelines.[12]
Caption: Tetralone in a Modern Drug Discovery Workflow.
Chapter 4: Experimental Protocols and Methodologies
To provide a practical understanding, this section details a representative protocol for the synthesis of 1-tetralone via the Haworth reaction, adapted from established procedures.[6][13]
Protocol: Synthesis of 1-Tetralone from γ-Phenylbutyric Acid
Objective: To prepare 1-tetralone via intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid.
Materials:
-
γ-Phenylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Carbon disulfide (CS₂) (Note: Highly flammable and toxic, handle in a fume hood)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Benzene (for extraction)
-
Distillation apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 0.2 moles of γ-phenylbutyric acid and 0.27 moles of thionyl chloride.[13] Gently warm the mixture on a steam bath until the reaction initiates (evolution of HCl and SO₂ gas). Once the initial vigorous reaction subsides, continue warming for 10-15 minutes to ensure complete conversion to the acid chloride.
-
Friedel-Crafts Acylation (Cyclization): Cool the flask containing the crude γ-phenylbutyryl chloride. Add 125 mL of carbon disulfide as a solvent. In a separate flask, prepare a slurry of 0.24 moles of anhydrous aluminum chloride in 125 mL of carbon disulfide.[13] Slowly and carefully add the acid chloride solution to the AlCl₃ slurry with stirring. A vigorous evolution of HCl will occur.
-
Reaction Completion and Workup: After the addition is complete, gently reflux the mixture on a steam bath for 10-15 minutes to complete the reaction. Cool the reaction mixture to 0°C in an ice bath. Decompose the aluminum chloride complex by carefully adding crushed ice, followed by concentrated HCl.[13]
-
Isolation and Purification: Transfer the mixture to a larger flask and steam-distill to remove the carbon disulfide solvent. The 1-tetralone product will co-distill with the water. Separate the oily product layer from the aqueous layer. Extract the aqueous layer with benzene to recover any dissolved product. Combine the organic layers, remove the solvent by distillation, and purify the residual oil by vacuum distillation to yield pure 1-tetralone.[13]
Self-Validation: The purity of the final product can be confirmed by measuring its boiling point under vacuum and its refractive index.[6] Spectroscopic methods (¹H NMR, ¹³C NMR, IR) should be used to confirm the structure, ensuring the characteristic ketone carbonyl peak is present (~1685 cm⁻¹) and the NMR signals correspond to the expected structure of 1-tetralone.
Conclusion and Future Perspectives
From its discovery over a century ago, the tetralone scaffold has evolved from a subject of academic curiosity into an indispensable tool in synthetic and medicinal chemistry. Its journey illustrates the power of fundamental organic reactions and the continuous innovation that drives chemical science. The classical syntheses, while still relevant, have been augmented by modern catalytic, enantioselective, and environmentally benign methodologies.
Looking forward, the tetralone core is poised to remain a privileged scaffold in drug discovery. Its rigid, well-defined three-dimensional structure makes it an ideal platform for designing selective inhibitors for a new generation of therapeutic targets. As synthetic methods become more sophisticated, we can expect the creation of increasingly complex and diverse tetralone libraries, accelerating the discovery of novel bioactive compounds to address ongoing challenges in human health.
References
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 5. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Robinson annulation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN101633611B - A kind of method of gas-solid phase reaction synthesis α-tetralone - Google Patents [patents.google.com]
- 12. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore synthetic and analytical methodologies, and discuss its potential applications based on the broader activities of the tetralone scaffold. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound.
Molecular and Physicochemical Characterization
This compound, also known as 5,6,7,8-tetrahydro-5-oxo-2-naphthalenecarboxylic acid, is a bicyclic organic compound featuring a tetralone core functionalized with a carboxylic acid group.[1] This unique combination of a ketone and a carboxylic acid on a semi-aromatic scaffold makes it a versatile building block in organic synthesis.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| CAS Number | 3470-46-0 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white crystalline solid (typical) | N/A |
| Melting Point | 215-222 °C (decomposes) | N/A |
| Solubility | Generally soluble in organic solvents like alcohols, ethers, and hydrocarbons; low solubility in water.[2] | N/A |
Synthesis and Purification
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a logical and commonly employed synthetic strategy can be inferred from related transformations. The synthesis would likely commence from a suitable naphthalene derivative, followed by functional group manipulations. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
Stage 1: Friedel-Crafts Acylation of Tetralin
-
Reaction Setup: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent (e.g., dichloromethane), add acetyl chloride dropwise.
-
Addition of Substrate: Slowly add 1,2,3,4-tetrahydronaphthalene (tetralin) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and purify by column chromatography to yield 6-acetyl-1,2,3,4-tetrahydronaphthalene.
Stage 2: Haloform Reaction to Form the Carboxylic Acid
-
Reaction Setup: Dissolve the 6-acetyl-1,2,3,4-tetrahydronaphthalene in a suitable solvent (e.g., dioxane or tetrahydrofuran).
-
Addition of Reagents: Add an aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide.
-
Reaction: Stir the biphasic mixture vigorously at room temperature.
-
Work-up and Purification: Acidify the aqueous layer to precipitate the carboxylic acid. The crude product can be purified by recrystallization.
Stage 3: Benzylic Oxidation to the Tetralone
-
Reaction Setup: Dissolve the 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in a suitable solvent (e.g., acetic acid).
-
Oxidation: Add a suitable oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), portion-wise while monitoring the temperature.
-
Reaction: Stir the reaction mixture at an appropriate temperature until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by recrystallization or column chromatography to obtain the final product.
Spectroscopic and Analytical Characterization
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the 7-8 ppm region. - Aliphatic protons of the tetralone ring between 2-3 ppm. - A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ketone around 190-200 ppm. - Carbonyl carbon of the carboxylic acid around 170-180 ppm. - Aromatic carbons between 120-150 ppm. - Aliphatic carbons between 20-40 ppm. |
| FTIR (Infrared Spectroscopy) | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (~1700 cm⁻¹). - A C=O stretch from the ketone (~1680 cm⁻¹). - C-H stretches from the aromatic and aliphatic portions. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (190.19 g/mol ). - Characteristic fragmentation patterns. |
Analytical Methods for Purity Assessment
High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound and related compounds. A reverse-phase method would be suitable for this purpose.
Illustrative HPLC Workflow
Caption: General workflow for HPLC analysis.
Biological Activity and Potential Applications
While direct pharmacological studies on this compound are limited in the public domain, the tetralone scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1] Derivatives of tetralone have been investigated for various therapeutic applications, suggesting potential avenues of research for the title compound.
Known Activities of Tetralone Derivatives
-
Antitumor Activity: Many tetralone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Antibacterial Activity: The tetralone scaffold is present in numerous natural and synthetic compounds with antibacterial properties.[1]
-
Central Nervous System (CNS) Effects: Certain tetralone derivatives have been explored for their effects on the CNS.[1]
-
Monoamine Oxidase (MAO) Inhibition: Substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase, particularly MAO-B, suggesting potential applications in the treatment of neurodegenerative diseases like Parkinson's disease.[3][4]
Given these established activities, this compound represents a valuable starting material for the synthesis of novel therapeutic agents. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of new compounds for biological screening.
Potential Signaling Pathway Involvement (Hypothetical)
Caption: A simplified signaling pathway that could be modulated by tetralone derivatives.
Safety and Handling
Based on available safety data for related compounds, this compound should be handled with care in a laboratory setting.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is not widely published, its structural relationship to the well-studied class of tetralones provides a strong basis for its further investigation. The synthetic and analytical methodologies outlined in this guide, combined with the known biological activities of the tetralone scaffold, offer a solid foundation for researchers to explore the full potential of this versatile compound.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid from Naphthalene
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a valuable building block in pharmaceutical and materials science research.[1][2] The described synthetic strategy commences with 2-methylnaphthalene and proceeds through a series of classical organic transformations, including Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization, culminating in the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for optimizing each synthetic stage.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds.[1][3] The tetralone framework is a common scaffold in medicinal chemistry, and the presence of the carboxylic acid moiety provides a handle for further functionalization. A robust and scalable synthetic route is therefore of significant interest. The Haworth synthesis provides a classical and effective approach for the construction of polycyclic aromatic systems and serves as the foundational strategy for the protocol detailed herein.[4][5][6]
Overall Synthetic Strategy
The synthesis of this compound from naphthalene can be efficiently achieved through a multi-step sequence. For the purpose of this guide, we will focus on a route starting from 2-methylnaphthalene to simplify the introduction of the carboxylic acid functionality at the desired position. The overall transformation is depicted below:
Caption: Overall synthetic workflow from 2-methylnaphthalene.
Part 1: Synthesis of 4-(4-Methyl-1-naphthyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
The initial step involves the Friedel-Crafts acylation of 2-methylnaphthalene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate an acylium ion that attacks the electron-rich naphthalene ring.[7][8] The acylation of naphthalene itself can lead to a mixture of α and β isomers, with the product ratio being solvent-dependent.[9][10] Starting with 2-methylnaphthalene directs the acylation primarily to the 4-position due to steric and electronic effects.
Mechanism of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation mechanism.[11]
Experimental Protocol: Friedel-Crafts Acylation
| Reagent/Solvent | Molar Eq. | Amount |
| 2-Methylnaphthalene | 1.0 | (Specify Amount) |
| Succinic Anhydride | 1.1 | (Specify Amount) |
| Anhydrous AlCl₃ | 2.2 | (Specify Amount) |
| Nitrobenzene (Solvent) | - | (Specify Volume) |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride and nitrobenzene.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of 2-methylnaphthalene and succinic anhydride in nitrobenzene from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to extract the carboxylic acid product.
-
Acidify the bicarbonate extract with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid.
Part 2: Synthesis of 4-(4-Methyl-1-naphthyl)butanoic Acid via Clemmensen Reduction
The second step is the reduction of the keto group of the previously synthesized keto-acid to a methylene group. The Clemmensen reduction is a classic and effective method for this transformation, particularly for aryl-alkyl ketones that are stable in strongly acidic conditions.[12][13][14] The reaction utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[15]
Experimental Protocol: Clemmensen Reduction
| Reagent/Solvent | Molar Eq. | Amount |
| 4-(4-Methyl-1-naphthyl)-4-oxobutanoic Acid | 1.0 | (Specify Amount) |
| Zinc Amalgam (Zn(Hg)) | Excess | (Specify Amount) |
| Concentrated HCl | - | (Specify Volume) |
| Toluene (Co-solvent) | - | (Specify Volume) |
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, water, concentrated hydrochloric acid, and toluene.
-
Add the 4-(4-methyl-1-naphthyl)-4-oxobutanoic acid to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain the acidic conditions.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-(4-methyl-1-naphthyl)butanoic acid. The product can be purified by recrystallization.
Part 3: Intramolecular Cyclization to form 7-Methyl-3,4-dihydronaphthalen-1(2H)-one (7-Methyl-1-tetralone)
The third step involves an intramolecular Friedel-Crafts acylation, also known as a ring-closing reaction, to form the tetralone ring system. This is typically achieved by treating the γ-arylbutyric acid with a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
Experimental Protocol: Intramolecular Cyclization
| Reagent/Solvent | Amount |
| 4-(4-Methyl-1-naphthyl)butanoic Acid | (Specify Amount) |
| Polyphosphoric Acid (PPA) | (Specify Amount) |
Procedure:
-
In a beaker, heat polyphosphoric acid to 80-90 °C with mechanical stirring.
-
Slowly add the 4-(4-methyl-1-naphthyl)butanoic acid to the hot PPA.
-
Continue stirring at this temperature for 1-2 hours.
-
Pour the hot reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude 7-methyl-1-tetralone can be purified by vacuum distillation or column chromatography.
Part 4: Oxidation to this compound
The final step is the oxidation of the methyl group on the tetralone ring to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A common method for the oxidation of an alkyl arene is using a transition metal catalyst in the presence of an oxidant.[16][17]
Experimental Protocol: Oxidation
| Reagent/Solvent | Molar Eq. | Amount |
| 7-Methyl-1-tetralone | 1.0 | (Specify Amount) |
| Co(OAc)₂·4H₂O | Catalytic | (Specify Amount) |
| Mn(OAc)₂·4H₂O | Catalytic | (Specify Amount) |
| NaBr | Catalytic | (Specify Amount) |
| Acetic Acid (Solvent) | - | (Specify Volume) |
| Oxygen or Air | - | (Continuous flow) |
Procedure:
-
In a high-pressure reactor, combine 7-methyl-1-tetralone, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.
-
Pressurize the reactor with oxygen or bubble a continuous stream of air through the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100-150 °C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.[17]
-
After completion, cool the reactor to room temperature and release the pressure.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from 2-methylnaphthalene. Each step is based on well-established organic transformations, and the provided protocols offer a starting point for optimization in a research or process development setting. By understanding the underlying mechanisms and paying careful attention to the experimental details, researchers can successfully synthesize this valuable intermediate for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. Haworth synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 12. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. byjus.com [byjus.com]
- 15. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid via the Haloform Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a valuable building block in medicinal chemistry, utilizing the haloform reaction. The haloform reaction offers a classic and efficient method for the conversion of methyl ketones to carboxylic acids.[1][2][3][4] This document details the underlying mechanism, provides a step-by-step experimental protocol, and offers insights into the critical parameters that ensure a successful synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Strategic Utility of the Haloform Reaction
The haloform reaction is a well-established and reliable method in organic synthesis for the conversion of methyl ketones into carboxylic acids with one less carbon atom.[1][4][5] This transformation is particularly useful when other functional groups in the molecule might be sensitive to more aggressive oxidizing agents.[2] The reaction proceeds under basic conditions using a halogen, such as chlorine, bromine, or iodine.[1][3]
The target molecule, this compound, and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds.[6][7] The tetralone scaffold is a common motif in medicinal chemistry, and the ability to synthesize functionalized derivatives is of significant interest. This application note will focus on the synthesis of this carboxylic acid from its corresponding methyl ketone precursor, 2-acetyl-5,6,7,8-tetrahydronaphthalen-1-one.
Unveiling the Mechanism: A Stepwise Transformation
The haloform reaction is a multi-step process that begins with the halogenation of the methyl group of the ketone, followed by cleavage of the resulting trihalomethyl group.[1][3][8]
Step 1: Enolate Formation and Halogenation
Under basic conditions, a proton is abstracted from the α-carbon of the methyl ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the diatomic halogen in an α-halogenation step.[3][9] This process is repeated two more times until all three hydrogen atoms of the methyl group are replaced by halogen atoms, forming a trihalomethyl ketone.[3][8] Each successive halogenation makes the remaining α-protons more acidic, favoring rapid and complete trihalogenation.[3]
Step 2: Nucleophilic Acyl Substitution and Cleavage
The carbonyl carbon of the trihalomethyl ketone is then attacked by a hydroxide ion in a nucleophilic acyl substitution.[3][10] This leads to the formation of a tetrahedral intermediate. The key to the haloform reaction is the subsequent reformation of the carbonyl group, which results in the cleavage of the carbon-carbon bond and the departure of the trihalomethyl anion (CX₃⁻) as a leaving group.[1][3] The trihalomethyl anion is a relatively stable leaving group due to the electron-withdrawing inductive effect of the three halogen atoms.[10]
Step 3: Acid-Base Reaction
The trihalomethyl anion is a strong base and is immediately protonated by the carboxylic acid formed in the previous step, or by the solvent, to yield the haloform (chloroform, bromoform, or iodoform).[1][9] The final product is the carboxylate salt, which is then protonated in a final acidic workup step to give the desired carboxylic acid.[11]
Figure 1: Mechanistic workflow of the haloform reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from 2-acetyl-5,6,7,8-tetrahydronaphthalen-1-one using sodium hypobromite, generated in situ from bromine and sodium hydroxide.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 2-Acetyl-5,6,7,8-tetrahydronaphthalen-1-one | 202.24 | 5.0 g | 24.7 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 9.9 g | 247.5 | 10.0 |
| Bromine (Br₂) | 159.81 | 11.8 g | 74.1 | 3.0 |
| Dioxane | - | 100 mL | - | - |
| Water (deionized) | - | 100 mL | - | - |
| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - | - |
| Diethyl ether | - | 200 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
3.2. Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis.
-
Preparation of Reagent Solutions:
-
In a beaker, dissolve 9.9 g of sodium hydroxide in 50 mL of deionized water. Cool the solution in an ice bath.
-
In a separate dropping funnel, carefully dissolve 11.8 g of bromine in 50 mL of dioxane. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5.0 g of 2-acetyl-5,6,7,8-tetrahydronaphthalen-1-one in 50 mL of dioxane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Simultaneously, add the bromine solution and the cold sodium hydroxide solution dropwise to the stirred ketone solution over a period of 1-2 hours. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture vigorously for 12-16 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench any excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of diethyl ether. The aqueous layer contains the sodium salt of the carboxylic acid.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Expected Results and Troubleshooting
-
Yield: The expected yield of the purified product is typically in the range of 60-80%.
-
Appearance: The purified this compound should be an off-white to pale yellow solid.
-
Characterization: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
| Potential Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) after the initial addition.[12] Monitor by TLC. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent. | |
| Incomplete Reaction | Insufficient base or halogen. | Ensure accurate measurement of reagents. Use a slight excess of the hypohalite solution. |
| Low reaction temperature. | Allow the reaction to proceed at room temperature for a sufficient duration. | |
| Formation of Side Products | Reaction with other enolizable protons. | The haloform reaction is generally selective for methyl ketones.[1] However, careful control of reaction conditions is important. |
| Self-condensation of the ketone under basic conditions. | Maintain a low temperature during the addition of reagents to minimize side reactions. |
Safety Precautions
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Always handle in a chemical fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Dioxane: Flammable and a potential carcinogen. Handle in a well-ventilated area.
-
Hydrochloric Acid: Corrosive. Handle with care.
Conclusion
The haloform reaction provides a robust and efficient method for the synthesis of this compound from its corresponding methyl ketone precursor. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably obtain this valuable synthetic intermediate in good yield. This application note serves as a practical guide for the successful implementation of this classic organic transformation in a laboratory setting.
References
- 1. Haloform reaction - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. The haloform reaction of acetone with sodium hypobromite class 12 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 9. Iodoform Test: Principle, Procedure & Uses Explained [vedantu.com]
- 10. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction [jove.com]
- 11. orgosolver.com [orgosolver.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid by Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The primary purification technique discussed is recrystallization, a robust method for removing impurities based on differential solubility. This document outlines the fundamental principles of recrystallization, systematic solvent selection, a step-by-step purification protocol, and methods for assessing final product purity. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the process.
Introduction: The Importance of Purity
This compound (MW: 190.19 g/mol ; Formula: C₁₁H₁₀O₃) is a crucial building block in the synthesis of various biologically active molecules.[1][2] The purity of this intermediate is paramount, as impurities can carry through subsequent reaction steps, leading to lower yields, complex purification challenges, and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Common impurities often stem from the synthetic route, which may involve Friedel-Crafts acylation and cyclization reactions.[3] These can include unreacted starting materials, regioisomers (e.g., 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid), and other reaction by-products.[2][4] Recrystallization is an exceptionally effective and scalable technique for purifying solid organic compounds by separating a compound from its impurities.[5][6]
The Guiding Principle: Recrystallization
Recrystallization is a purification technique founded on the principle that the solubility of most solid compounds increases with temperature.[5][7][8] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution in a pure form. The impurities, ideally present in smaller concentrations, remain dissolved in the surrounding solution, known as the mother liquor.[6]
A successful recrystallization is critically dependent on the choice of solvent. An ideal solvent should exhibit the following characteristics[9]:
-
High Solubilizing Power for the Target Compound at High Temperatures: The compound should be readily soluble in the boiling solvent.
-
Low Solubilizing Power for the Target Compound at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Solubility Profile for Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |
| Molecular Weight | 190.19 g/mol | [1][2] |
| Appearance | Solid | N/A |
| CAS Number | 3470-46-0 | [1] |
Experimental Protocol: From Crude Solid to Pure Crystals
This section details the systematic approach to purifying this compound.
Step 1: Solvent System Selection (Small-Scale Screening)
The selection of an appropriate solvent is the most critical step and often requires empirical testing.[10][11] Given the molecule's structure, which contains both a polar carboxylic acid group and a moderately non-polar tetralone backbone, a polar protic solvent or a mixed-solvent system is a logical starting point. For carboxylic acids, solvent systems like alcohol/water or toluene are often effective.[12]
Screening Protocol:
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, water, ethanol/water mixtures) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.[9]
-
For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent system will yield a large amount of pure crystals upon cooling.
For this compound, an ethanol/water mixture is often a highly effective choice. Ethanol will dissolve the compound, while water acts as an anti-solvent to decrease solubility upon cooling.
Workflow for Solvent Selection
Caption: Decision workflow for selecting an optimal recrystallization solvent.
Step 2: Recrystallization Protocol (Scale-Up using Ethanol/Water)
This protocol assumes ethanol/water has been identified as the optimal solvent system.
Materials & Equipment:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with water bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid by swirling the flask on a hot plate.[6][7] It is crucial to use the minimum volume to ensure the solution is saturated, maximizing the yield upon cooling.
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the desired product in the funnel.
-
Inducing Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is now supersaturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the maximum amount of product is dissolved right at the saturation point.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[5][8]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solution.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold ethanol/water mixture (using the same ratio as the final recrystallization mixture) to rinse away any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization process.
Quality Control: Assessing Purity
After recrystallization, it is essential to verify the purity of the final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimentally determined melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity. A pure sample should ideally show a single major peak.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the compound is too soluble even when cold. | Re-heat the solution and boil off some of the solvent to concentrate it. Alternatively, add more anti-solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites. |
| "Oiling Out" (Product separates as a liquid) | The solution is too supersaturated; the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil, then add more of the primary solvent (ethanol) and allow it to cool more slowly. Ensure the solution is not cooled too rapidly. |
| Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with room temperature solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent. A second crop of crystals can sometimes be obtained by concentrating the mother liquor. |
| Colored Product | Colored impurities are present. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Conclusion
Recrystallization is a powerful, fundamental technique for the purification of this compound. By carefully selecting a solvent system and controlling the rates of dissolution and cooling, researchers can effectively remove synthetic impurities to obtain a high-purity material essential for downstream applications in drug discovery and development. The validation of purity through analytical methods is a critical final step to ensure the quality of the intermediate.
References
- 1. This compound | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. aakash.ac.in [aakash.ac.in]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. science.uct.ac.za [science.uct.ac.za]
The Versatile Scaffold: 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Tetralone Core as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular scaffolds reappear consistently within the structures of diverse therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a robust foundation for drug discovery. The tetralone core, a bicyclic aromatic ketone, is a prime example of such a scaffold. Its rigid, yet conformationally defined, structure provides an ideal framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with protein targets. This guide focuses on a key derivative of this family, 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid , a versatile building block for the synthesis of novel therapeutics. We will delve into its synthesis, its application in the generation of potent enzyme inhibitors, and the detailed protocols required to assess their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery pipelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 3470-46-0 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][3] |
| Molecular Weight | 190.19 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 215-222 °C (decomposes) | [1][2] |
| IUPAC Name | 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylic acid | [1][3] |
Synthesis of the Core Scaffold
The primary route to this compound is through an intramolecular Friedel-Crafts acylation. This classic reaction provides an efficient method for forming the fused ring system characteristic of the tetralone core.[5][6][7][8][9] The logical workflow for this synthesis is depicted below.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3470-46-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. This compound | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aceschem.com [aceschem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid as a Versatile Precursor for Novel DGAT1 Inhibitors
Scientific Rationale: Targeting DGAT1 for Metabolic Diseases
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2][3] This function positions DGAT1 as a key regulator of energy storage and homeostasis. The therapeutic potential of inhibiting DGAT1 for metabolic disorders such as obesity, insulin resistance, and type 2 diabetes is strongly supported by extensive preclinical research.[4][5] Mice genetically deficient in DGAT1 exhibit a compelling phenotype: they are resistant to diet-induced obesity, show enhanced sensitivity to insulin and leptin, and are protected from hepatic steatosis.[1][2]
The development of small-molecule inhibitors targeting DGAT1 has been an intense area of focus in medicinal chemistry.[5][6] A recurring structural motif in many potent inhibitors is a carboxylic acid, which often serves as a key pharmacophore for binding to the enzyme.[7][8] The tetralone scaffold, a bicyclic system, provides a rigid and synthetically tractable framework for orienting pharmacophoric elements.[1] This guide focuses on 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid , a strategic precursor that combines the tetralone core with the essential carboxylic acid moiety, serving as an ideal starting point for the synthesis of novel DGAT1 inhibitors.
Properties of the Precursor
The chemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 3470-46-0; 57678-46-3 | [9][10][11] |
| Molecular Formula | C₁₁H₁₀O₃ | [9] |
| Molecular Weight | 190.19 g/mol | [9] |
Synthesis of the Tetralone Precursor
The synthesis of the core precursor, this compound, can be achieved through various established routes. A common and reliable method involves the Friedel-Crafts acylation of a suitable benzene derivative followed by cyclization and hydrolysis. The following protocol outlines a representative synthetic pathway.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the tetralone precursor.
Detailed Protocol: Synthesis of this compound
This protocol is a conceptual representation based on standard organic chemistry transformations. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
-
Step 1: Friedel-Crafts Acylation.
-
Rationale: To create the carbon skeleton by acylating a substituted benzene with succinic anhydride.
-
Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride. Slowly add p-tolylacetic acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by carefully pouring it onto ice and concentrated HCl. Extract the product with an organic solvent, wash, dry, and concentrate to yield the keto-acid intermediate.
-
-
Step 2: Reduction of the Ketone.
-
Rationale: The newly formed ketone is reduced to a methylene group to prepare the molecule for intramolecular cyclization.
-
Procedure: Subject the keto-acid intermediate to Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction conditions. This will yield the corresponding substituted phenylbutyric acid derivative.
-
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization).
-
Rationale: This acid-catalyzed cyclization forms the second ring of the tetralone core.
-
Procedure: Heat the phenylbutyric acid derivative from Step 2 in a strong acid catalyst such as polyphosphoric acid (PPA) or liquid HF. The reaction progress should be monitored by TLC. Upon completion, cool the mixture and quench with ice water. Extract the product, 7-methyl-1-tetralone, and purify by chromatography or distillation.
-
-
Step 4: Oxidation of the Methyl Group.
-
Rationale: The final step converts the methyl group on the aromatic ring into the target carboxylic acid functional group.
-
Procedure: Dissolve 7-methyl-1-tetralone in a suitable solvent (e.g., aqueous pyridine or acetic acid). Treat with a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Heat the reaction as required. After the reaction is complete, work up the mixture to isolate the crude carboxylic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified This compound .
-
From Precursor to Potent Inhibitor: A Modular Synthetic Approach
The true utility of the tetralone precursor lies in its potential for elaboration into highly potent DGAT1 inhibitors. Structure-activity relationship (SAR) studies have shown that introducing complex substituents, often containing a hydrogen-bond donor/acceptor system like a urea, at the 6- or 7-position of the tetralone ring dramatically increases inhibitory activity.[1]
General Synthetic Workflow
Caption: Modular synthesis of a DGAT1 inhibitor from the precursor.
Protocol: Representative Synthesis of a Tetralone-Urea DGAT1 Inhibitor
-
Step 1: Protection of the Carboxylic Acid.
-
Rationale: To prevent the carboxylic acid from interfering with subsequent reactions, it is protected as an ester (e.g., a methyl or ethyl ester).
-
Procedure: Reflux the precursor in methanol or ethanol with a catalytic amount of strong acid (e.g., H₂SO₄) until esterification is complete.
-
-
Step 2: Regioselective Bromination.
-
Rationale: Introduction of a halogen at the 6-position provides a versatile chemical handle for cross-coupling reactions.
-
Procedure: Treat the protected ester with N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride under reflux. This typically provides selective bromination at the benzylic 6-position.
-
-
Step 3: Palladium-Catalyzed Cross-Coupling.
-
Rationale: This key step builds molecular complexity by attaching a substituted (hetero)aromatic ring, which will ultimately bear the urea moiety. A Suzuki coupling is often employed.
-
Procedure: React the 6-bromo intermediate with a suitable boronic acid or ester (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture like toluene/ethanol/water.
-
-
Step 4: Urea Formation.
-
Rationale: The urea functional group is a critical pharmacophore for DGAT1 inhibition, forming key hydrogen bonds within the enzyme's active site.
-
Procedure: React the amino-heterocycle intermediate from Step 3 with a substituted phenyl isocyanate (e.g., 3,4-difluorophenyl isocyanate) in an aprotic solvent like THF or dichloromethane.
-
-
Step 5: Saponification (Deprotection).
-
Rationale: The final step is to hydrolyze the ester, unmasking the crucial carboxylic acid group.
-
Procedure: Treat the final ester intermediate with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water. After the reaction is complete, acidify the mixture to protonate the carboxylate, yielding the final active DGAT1 inhibitor. Purify by HPLC.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the tetralone scaffold has yielded key insights into optimizing potency.
| Region of Modification | Observation | Implication for Design |
| Tetralone Core | Introduction of a quaternary center at the α-position to the ketone can improve metabolic stability and prevent racemization. | Consider alkylation at the C4 position of the tetralone ring. |
| Linker & Heterocycle | Pyrazine and pyrimidine rings are effective linkers between the tetralone and the urea moiety. | These heterocycles correctly position the urea group for optimal interaction. |
| Terminal Phenyl Ring | Electron-withdrawing substituents (e.g., F, Cl, CF₃) on the terminal phenyl ring of the urea often enhance potency. | Meta- and para-substitutions, particularly difluoro patterns, are favorable. |
| Carboxylic Acid | The free carboxylic acid is essential for high potency, likely forming a salt bridge or key hydrogen bond with the enzyme. | This functional group should remain unmodified in the final compound. |
Biochemical and Cellular Evaluation Protocols
Once synthesized, the compounds must be evaluated for their ability to inhibit DGAT1 first at the enzyme level and then in a cellular context.
Protocol: In Vitro Fluorescent DGAT1 Inhibition Assay
This non-radioactive assay offers a robust and medium-to-high throughput method for determining inhibitor potency (IC₅₀).[12][13]
Workflow for Fluorescent DGAT1 Assay
Caption: Workflow for determining inhibitor IC₅₀ using a fluorescent assay.
-
Materials:
-
Microsomes from cells overexpressing human DGAT1 (e.g., Sf9 or HEK293 cells).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl₂, 1 mg/mL BSA.
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), NBD-palmitoyl-CoA (fluorescent acyl-CoA).
-
Test Compounds: Serially diluted in DMSO.
-
Quench Solution: Chloroform/Methanol (2:1, v/v).
-
TLC plates (silica gel).
-
Mobile Phase: Hexane/Diethyl Ether/Acetic Acid (80:20:1, v/v/v).
-
-
Procedure:
-
Dispense 1 µL of serially diluted test compounds into a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 50 µL of microsomes (diluted in assay buffer) to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Prepare the substrate mix by sonicating DAG and NBD-palmitoyl-CoA in assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate mix to each well.
-
Incubate for 30 minutes at 37 °C.
-
Stop the reaction by adding 200 µL of quench solution.
-
Vortex and centrifuge to separate the phases.
-
Spot an aliquot of the lower organic phase onto a TLC plate.
-
Develop the TLC plate in the mobile phase.
-
Air dry the plate and visualize using a fluorescence imager. The product, NBD-triglyceride, will migrate slower than the NBD-palmitoyl-CoA substrate.
-
Quantify the fluorescence intensity of the product bands. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cellular Triglyceride Synthesis Assay
This assay measures the inhibitor's ability to block triglyceride synthesis in whole cells, providing data on cell permeability and target engagement.
-
Materials:
-
Cell line (e.g., Caco-2, HepG2).
-
Cell culture medium, serum, antibiotics.
-
[¹⁴C]-Oleic acid complexed to BSA.
-
Test compounds.
-
Lipid extraction solvents (e.g., Hexane/Isopropanol).
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to near confluency.
-
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
-
Add [¹⁴C]-Oleic acid to the medium and incubate for an additional 2-4 hours.
-
Wash cells with cold PBS to remove unincorporated label.
-
Lyse the cells and extract total lipids using an organic solvent mixture.
-
Separate the lipid classes (including triglycerides) using TLC as described in section 4.1.
-
Visualize the radiolabeled lipids using a phosphorimager or by scraping bands and performing scintillation counting.
-
Quantify the amount of [¹⁴C] incorporated into triglycerides and calculate the percent inhibition to determine the cellular EC₅₀.
-
In Vivo Evaluation: Assessing Therapeutic Potential
Promising compounds should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. A standard model is the diet-induced obese (DIO) mouse.
-
Experimental Design: C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance. The inhibitor is then administered orally.
-
Key Efficacy Endpoints:
-
Acute Oral Lipid Tolerance Test: Following compound administration, mice are given an oral bolus of olive oil. Plasma triglyceride levels are measured over several hours. An effective inhibitor will blunt the postprandial lipid excursion.[1]
-
Chronic Dosing Study: The compound is administered daily for several weeks. Body weight, food intake, and body composition are monitored.
-
Metabolic Parameters: At the end of a chronic study, glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess improvements in insulin sensitivity. Livers and other tissues can be harvested to measure triglyceride content.
-
Conclusion
This compound is a high-value precursor for the development of potent and selective DGAT1 inhibitors. Its rigid core and embedded carboxylic acid provide an excellent foundation for a modular synthetic strategy that allows for systematic optimization of inhibitor potency. The protocols outlined in this guide offer a comprehensive framework for the synthesis, biochemical screening, and cellular evaluation of novel compounds derived from this versatile starting material, paving the way for the discovery of new therapeutics for metabolic diseases.
References
- 1. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stork: DGAT1 inhibitors as anti-obesity and anti-diabetic agents [storkapp.me]
- 6. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 57678-46-3 [chemicalbook.com]
- 11. aceschem.com [aceschem.com]
- 12. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in Anti-Inflammatory Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Novel Scaffolds in Inflammation
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The tetralone scaffold, a core component of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, represents a promising starting point for the development of such therapeutics. While direct extensive research on this specific molecule is emerging, its structural motifs are present in other compounds with demonstrated anti-inflammatory activities. This guide provides a comprehensive framework for researchers to investigate the anti-inflammatory potential of this compound, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation.
This document serves as a detailed application note and protocol guide, designed to empower researchers with the necessary methodologies to systematically evaluate this compound. We will explore its potential mechanisms of action, focusing on key inflammatory pathways such as NF-κB and COX-2, and provide step-by-step protocols for a tiered experimental approach.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Mediators
Based on the chemical structure of this compound, we can hypothesize its potential to modulate key inflammatory pathways. The presence of a carboxylic acid group and a bicyclic ring system is a feature shared by many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, a primary hypothesis is that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[1][2] Furthermore, many anti-inflammatory compounds exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[3][4][5]
Our investigative approach will, therefore, be twofold:
-
To assess the compound's ability to inhibit COX enzymes.
-
To determine its impact on the NF-κB signaling cascade in relevant cell-based models.
The following diagram illustrates the potential points of intervention for a novel anti-inflammatory agent within these critical pathways.
Caption: Hypothesized anti-inflammatory mechanisms of action.
Experimental Workflow: A Tiered Approach to Drug Discovery
A structured and logical progression of experiments is crucial for efficiently evaluating a new chemical entity. We propose a three-tiered workflow, starting with broad in vitro screening and culminating in a focused in vivo proof-of-concept study.
Caption: Tiered experimental workflow for anti-inflammatory evaluation.
Detailed Protocols and Methodologies
Tier 1: Initial In Vitro Screening
The primary goal of this tier is to rapidly assess the compound's biological activity and potential toxicity.
1.1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Protocol:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: In activated macrophages, the production of nitric oxide (NO), a key inflammatory mediator, is significantly increased. The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6]
-
Protocol:
-
Seed RAW 264.7 cells as described in the MTT assay.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation. Include a non-stimulated control and a positive control (e.g., a known iNOS inhibitor).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
1.3. COX-1 and COX-2 Enzymatic Inhibition Assay
-
Principle: This assay directly measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[7] This is crucial for determining the compound's potency and selectivity.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit, which typically provides purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a reaction mixture containing the respective enzyme, heme, and a buffer.
-
Add various concentrations of the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) and incubate for a specified time.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The assay measures the production of prostaglandin G2 (PGG2) or other downstream products, often through a colorimetric or fluorometric method.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
-
| Parameter | Expected Outcome for a Promising Candidate |
| Cell Viability | Minimal toxicity at effective concentrations (e.g., >80% viability) |
| NO Production | Dose-dependent reduction in LPS-induced NO production |
| COX Inhibition | Potent inhibition of COX-2 (low IC50) with selectivity over COX-1 |
Tier 2: Cell-Based Mechanistic Assays
If the compound shows promising activity in Tier 1, the next step is to elucidate its mechanism of action.
2.1. Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[8]
-
Protocol:
-
Culture and treat RAW 264.7 cells with the test compound and LPS as described in the Griess assay.
-
Collect the cell culture supernatant.
-
Use commercial ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatants and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
2.2. NF-κB Nuclear Translocation by Immunofluorescence
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[5] Upon stimulation, IκBα is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[9] This assay visualizes this translocation.
-
Protocol:
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the test compound for 1 hour, followed by LPS stimulation for 1 hour.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
In untreated, stimulated cells, p65 will be localized in the nucleus. An effective compound will prevent this translocation, with p65 remaining in the cytoplasm.
-
2.3. Western Blot Analysis of Key Signaling Proteins
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. This is used to confirm the effects of the compound on the NF-κB pathway (by measuring phosphorylated IκBα) and on COX-2 protein expression.
-
Protocol:
-
Culture and treat RAW 264.7 cells as previously described.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. A successful compound should reduce the levels of phospho-IκBα and COX-2 protein.
-
Tier 3: In Vivo Proof-of-Concept
Positive results in the mechanistic assays warrant preliminary in vivo testing to assess the compound's efficacy in a whole-animal model.
3.1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a widely used and well-characterized model of acute inflammation.[10] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Fast the animals overnight before the experiment.
-
Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
3.2. Cytokine Analysis from Paw Tissue or Serum
-
Principle: To correlate the in vivo anti-inflammatory effect with the in vitro findings, cytokine levels can be measured in the inflamed tissue or systemic circulation.
-
Protocol:
-
At the end of the paw edema experiment (e.g., 4 hours), euthanize the animals.
-
Collect blood via cardiac puncture to obtain serum, and/or excise the inflamed paw tissue.
-
Homogenize the paw tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of TNF-α and IL-6 in the serum or tissue supernatant using ELISA kits as described in the in vitro protocol.
-
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial investigation of this compound as a potential anti-inflammatory agent. By following this tiered approach, researchers can efficiently gather data on the compound's efficacy, safety, and mechanism of action. Positive results from these studies would provide a strong rationale for more extensive preclinical development, including pharmacokinetic and toxicological studies, and evaluation in chronic models of inflammation. The exploration of novel chemical scaffolds like the one presented here is essential for the continued advancement of anti-inflammatory therapies.
References
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Cyclooxygenase 2 inhibitors: discovery, selectivity and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. purformhealth.com [purformhealth.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
Application Notes and Protocols: Derivatization of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Tetralone Scaffold
The 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid core, a privileged scaffold in medicinal chemistry, presents a unique opportunity for the generation of diverse chemical libraries for biological screening. Its rigid, bicyclic structure combined with two key reactive handles—a ketone and a carboxylic acid—allows for targeted modifications to explore a wide chemical space. This strategic derivatization is paramount in the early stages of drug discovery, where the goal is to identify novel compounds with potential therapeutic activities.[1][2] The structural alerts within this molecule suggest potential for modulation of various biological targets, making a systematic derivatization and screening approach a high-value endeavor.
This guide provides a comprehensive framework for the derivatization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to synthesize a library of novel compounds for biological evaluation. We will delve into the rationale behind synthetic strategies, provide detailed, step-by-step protocols for key transformations, and outline a subsequent biological screening cascade to identify promising lead compounds.
Strategic Derivatization: A Dual-Pronged Approach
The presence of both a carboxylic acid and a ketone functional group allows for a combinatorial approach to library synthesis. These two sites can be modified independently or sequentially to generate a wide array of esters, amides, and amine derivatives.
I. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile starting point for introducing diversity. The primary strategies involve the formation of amides and esters, which are prevalent functionalities in a vast number of approved drugs.
-
Amide Bond Formation: Amidation is a robust and widely utilized reaction in medicinal chemistry.[3] It allows for the introduction of a diverse range of amine-containing building blocks, thereby modulating properties such as solubility, hydrogen bonding capacity, and steric bulk. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HATU and HBTU.[3][4] A general procedure for direct amidation can also be achieved using reagents like titanium tetrachloride (TiCl4).[5]
-
Esterification: Esterification provides another avenue for modifying the physicochemical properties of the parent molecule. The classic Fischer-Speier esterification, utilizing an alcohol in the presence of a strong acid catalyst, is a straightforward method.[6][7] For more sensitive substrates or milder conditions, Steglich esterification using a carbodiimide and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective alternative.[8]
II. Derivatization of the Ketone Moiety
The ketone functionality offers a distinct set of chemical handles for diversification. A key strategy is reductive amination, which introduces a nitrogen atom and allows for the appendage of various substituents.
-
Reductive Amination: This powerful transformation converts the ketone into an amine via an intermediate imine.[9][10] The reaction is typically carried out in a one-pot fashion, where the ketone, an amine (primary or secondary), and a reducing agent are combined.[9] Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the ketone.[11][12] This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl groups.
Visualizing the Derivatization Strategy
The following diagram illustrates the primary pathways for derivatizing the core scaffold.
Caption: Primary derivatization pathways for the core scaffold.
Experimental Protocols
General Considerations: All reactions should be performed in a well-ventilated fume hood. Reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for Amide Synthesis via Carbodiimide Coupling
Objective: To synthesize a diverse library of amides from the parent carboxylic acid.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add the desired amine (1.1 equivalents) and HOBt (1.2 equivalents).
-
Add TEA or DIPEA (2.0 equivalents) to the mixture and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Reductive Amination of the Ketone
Objective: To synthesize a library of secondary or tertiary amines from the parent ketone.
Materials:
-
This compound derivative (ester or amide)
-
Desired primary or secondary amine (1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the 5-oxo-tetralone starting material (1.0 equivalent) and the desired amine (1.5 equivalents) in anhydrous DCE or THF, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a tiered screening approach is recommended to efficiently identify compounds with promising biological activity. High-throughput screening (HTS) can be employed for initial broad profiling.[13][14]
Workflow for Biological Screening
Caption: A tiered approach for biological screening.
Tier 1: Primary Screening - Broad Biological Profiling
The initial screen should encompass a diverse range of assays to cast a wide net for potential biological activities.
| Assay Type | Principle | Example Protocols |
| Cytotoxicity | Measures the ability of a compound to kill cells. This is a crucial initial screen to identify compounds with general toxicity and to inform concentrations for subsequent assays. | MTT or XTT Assay: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[15][16][17] |
| Antimicrobial | Assesses the ability of a compound to inhibit the growth of or kill microorganisms. | Broth Microdilution Assay: This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial or fungal strains.[18][19][20] |
| Anti-inflammatory | Evaluates the potential of a compound to reduce inflammation. | LPS-induced TNF-α release in THP-1 cells: This assay measures the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in a human monocytic cell line stimulated with lipopolysaccharide (LPS).[21][22] |
Protocol 3: MTT Cytotoxicity Assay
Objective: To assess the general cytotoxicity of the synthesized derivatives against a mammalian cell line (e.g., HeLa, HEK293).
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Tier 2 & 3: Secondary and Tertiary Screening - Hit Validation and Mechanism of Action
Compounds that demonstrate significant activity in the primary screens ("hits") should be subjected to further investigation to confirm their activity and elucidate their mechanism of action.
-
Dose-Response Studies: To confirm the initial hit, a full dose-response curve should be generated to accurately determine the potency (e.g., IC50 or EC50) of the compound.
-
Selectivity Profiling: Active compounds should be tested against a panel of related assays or cell lines to assess their selectivity. For example, an antimicrobial hit should be tested against a panel of different bacterial and fungal strains, as well as mammalian cells, to determine its spectrum of activity and potential for toxicity.
-
Mechanism of Action (MoA) Studies: For promising hits, further experiments should be designed to understand how the compound exerts its biological effect. For example, an anti-inflammatory compound could be investigated for its effects on other inflammatory pathways, such as cyclooxygenase (COX) enzyme activity or nitric oxide production.[21][23]
Conclusion
The derivatization of this compound offers a fertile ground for the discovery of novel bioactive molecules. By systematically exploring the chemical space around the carboxylic acid and ketone functionalities, and employing a tiered biological screening cascade, researchers can efficiently identify and advance promising lead compounds for further drug development. The protocols and strategies outlined in this guide provide a robust framework for initiating such a discovery program.
References
- 1. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
- 15. measurlabs.com [measurlabs.com]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. scielo.br [scielo.br]
- 21. ir.vistas.ac.in [ir.vistas.ac.in]
- 22. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of Tetralin
Welcome to the technical support center for the Friedel-Crafts acylation of tetralin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we address common challenges that lead to low yields and provide practical, field-proven solutions to enhance the efficiency and success of your experiments.
Troubleshooting Guide: Overcoming Low Yields
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Q1: My Friedel-Crafts acylation of tetralin is resulting in a very low yield or failing completely. What are the most common culprits?
Low yields in the Friedel-Crafts acylation of tetralin can often be traced back to a few critical factors. The most prevalent issues include catalyst inactivity, suboptimal reaction conditions, and problems with reagent quality.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[1][2] Furthermore, the product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1][3] This means that a stoichiometric amount of the catalyst is often required, not just a catalytic amount.[3]
-
Substrate Reactivity: While tetralin is generally reactive enough for Friedel-Crafts acylation, the presence of any deactivating substituents on the aromatic ring can significantly hinder the reaction.[1][4]
-
Poor Reagent Quality: The purity of your tetralin, acylating agent (e.g., acetyl chloride or acetic anhydride), and the Lewis acid catalyst is paramount for a successful reaction.[2] Impurities can lead to unwanted side reactions and lower yields.
Q2: I've ensured my reagents and glassware are anhydrous, but the yield is still poor. What other reaction parameters should I investigate?
Beyond rigorous anhydrous conditions, several other parameters can be fine-tuned to optimize your reaction yield.
-
Catalyst Loading: As mentioned, the product ketone forms a complex with the Lewis acid.[3] Therefore, using at least a stoichiometric equivalent of the catalyst relative to the acylating agent is crucial.[2][3] In some cases, a slight excess of the catalyst may be beneficial.
-
Reaction Temperature: Temperature plays a significant role.[1] While some acylations proceed at room temperature, others may require gentle heating to overcome the activation energy.[1] However, excessively high temperatures can promote side reactions and decomposition of starting materials or products.[1] It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction mixture while monitoring its progress.[5]
-
Solvent Choice: The choice of solvent can influence the reaction's outcome, particularly the regioselectivity.[6] For the acylation of naphthalene derivatives, non-polar solvents like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or 1,2-dichloroethane often favor acylation at the α-position (C6 for tetralin), while more polar solvents like nitrobenzene can lead to the β-product (C7 for tetralin).[6]
Q3: I'm observing the formation of multiple products. How can I improve the regioselectivity of the acylation?
The acylation of tetralin can yield two primary regioisomers: 6-acyltetralin (β-acylation) and 7-acyltetralin (α-acylation is less common). The ratio of these products is influenced by several factors.
-
Steric Hindrance: The bulkiness of the acylating agent and any existing substituents on the tetralin ring can influence where the acyl group attaches. Generally, the less sterically hindered position is favored.
-
Reaction Conditions: As discussed, the solvent can have a significant impact on the ortho/para (or in this case, α/β) ratio.[6] Experimenting with different solvents is a key strategy for controlling regioselectivity.
-
Catalyst: While AlCl₃ is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even solid acid catalysts can be employed and may offer different regioselectivity profiles.[7][8][9]
Frequently Asked Questions (FAQs)
1. Can I use a carboxylic acid directly as the acylating agent instead of an acyl chloride or anhydride?
While less common, it is possible to use carboxylic acids directly, especially with highly activated aromatic rings.[3] This often requires a stronger acid catalyst system, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which can act as both the catalyst and a dehydrating agent.[10]
2. My tetralin starting material has an amine or hydroxyl group. Can I still perform a Friedel-Crafts acylation?
Direct Friedel-Crafts acylation on substrates containing basic functional groups like amines (-NH₂) or hydroxyls (-OH) is problematic. These groups will readily complex with the Lewis acid catalyst, deactivating it.[2][11][12] It is necessary to protect these functional groups before carrying out the acylation.
3. How do I properly quench the reaction and work up the product?
A careful work-up procedure is essential for isolating your product and ensuring safety. The reaction is typically quenched by slowly and cautiously pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[13][14] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. The organic layer is then typically washed with a dilute acid, a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.[5]
4. What are some alternative, "greener" catalysts for Friedel-Crafts acylation?
There is growing interest in developing more environmentally friendly catalytic systems. Some alternatives to traditional Lewis acids include:
-
Solid acid catalysts: Zeolites and clays like montmorillonite have shown activity in Friedel-Crafts acylations and offer the advantage of easier separation and potential for recycling.[9][15]
-
Metal triflates: Lanthanide and other metal triflates are water-tolerant Lewis acids that can be used in catalytic amounts and are often recyclable.[16]
-
Solvent-free conditions: Mechanochemical methods, such as ball milling, are being explored to perform Friedel-Crafts acylations without the need for bulk solvents.[17]
Experimental Protocols & Data
Table 1: Influence of Solvent on Regioselectivity in Naphthalene Acylation
| Solvent | Product Ratio (α-acetylnaphthalene : β-acetylnaphthalene) | Reference |
| Carbon Disulfide (CS₂) | Predominantly α-isomer | [6] |
| Dichloromethane (CH₂Cl₂) | Predominantly α-isomer | [6] |
| Nitrobenzene | Exclusively β-isomer | [6] |
Note: This data for naphthalene provides a strong indication of the expected solvent effects on the regioselectivity of tetralin acylation.
Protocol: General Procedure for Friedel-Crafts Acylation of Tetralin
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Tetralin
-
Acetyl chloride (or other acylating agent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).
-
In the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of tetralin (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 20-30 minutes, keeping the temperature at 0 °C.
-
Once the addition of tetralin is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[13] c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with two portions of dichloromethane. e. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5] f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired acylated tetralin.[5]
Visualizing the Process
Troubleshooting Workflow for Low Yield
A decision tree for troubleshooting low yields in Friedel-Crafts acylation.
Mechanism of Friedel-Crafts Acylation
The three key steps of the Friedel-Crafts acylation mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. websites.umich.edu [websites.umich.edu]
- 14. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 15. chemijournal.com [chemijournal.com]
- 16. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
Technical Support Center: Purification of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Welcome to the technical support guide for the purification of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 3470-46-0). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.
I. Compound Overview
This compound is a substituted tetralone derivative. Its structure, featuring both a ketone and a carboxylic acid functional group, presents specific challenges in purification due to its polarity and potential for side reactions. A typical synthetic route involves the Friedel-Crafts acylation of a substituted naphthalene precursor.[1][2] Understanding the properties of this molecule is the first step in successful purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [3][4] |
| Molecular Weight | 190.20 g/mol | [3][4] |
| Melting Point | 215-222 °C (decomposes) | [3] |
| Appearance | Solid | [3] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound via Friedel-Crafts acylation?
A1: The primary impurities often stem from the Friedel-Crafts reaction itself. These can include:
-
Starting Materials: Unreacted 6-phenylhexanoic acid or related precursors.
-
Positional Isomers: Friedel-Crafts reactions on substituted naphthalenes can sometimes yield a mixture of isomers.[5] Depending on the starting material, you might see acylation at other positions on the aromatic ring.
-
Over-acylation or Poly-acylation Products: Although less common in acylation compared to alkylation, it's a possibility, leading to products with higher molecular weights.
-
Byproducts from the Lewis Acid Catalyst: Residual aluminum chloride (or other Lewis acids) and their hydrolysis products can contaminate the crude product.[2]
-
Solvent Adducts: Depending on the solvent used, it may form adducts with the product or intermediates.
Q2: My purified product has a lower-than-expected melting point and appears discolored. What could be the cause?
A2: A broad or depressed melting point, along with discoloration (often yellowish or brownish), typically indicates the presence of impurities. The discoloration can be due to trace amounts of polymeric or oxidized byproducts formed during the reaction or workup. Inadequate removal of the Lewis acid catalyst during the aqueous workup is a frequent cause of persistent color. Ensure a thorough wash with dilute acid (e.g., 1M HCl) followed by water to remove all catalyst residues.
Q3: What is the best solvent system for the recrystallization of this compound?
A3: Due to the presence of the polar carboxylic acid group, polar protic solvents are generally good candidates for recrystallization. A good starting point is to try solvents like ethanol, methanol, or acetic acid. Often, a mixed solvent system provides the best results. For example, you could dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Reheating to get a clear solution and then allowing it to cool slowly can yield high-purity crystals.[6] The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
III. Troubleshooting Purification Challenges
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Scenario 1: Low Yield After Recrystallization
Problem: You observe a significant loss of product after performing a recrystallization.
Root Cause Analysis and Solutions:
Caption: Troubleshooting Low Recrystallization Yield.
Expert Insight: Carboxylic acids can sometimes form supersaturated solutions.[7] It is crucial to allow for a slow cooling process to encourage the formation of well-defined crystals rather than an amorphous precipitate which can trap impurities. Seeding the solution with a small crystal of the pure product can also be beneficial.
Scenario 2: Product is an Oil or Gummy Solid After Recrystallization
Problem: The product does not crystallize but separates as an oil or a sticky solid.
Root Cause Analysis and Solutions:
-
Presence of Impurities: Oiling out is often caused by impurities that depress the melting point of the mixture below the temperature of the recrystallization solvent.
-
Solution: Attempt to purify the crude material further before recrystallization. An acid-base extraction can be very effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the carboxylic acid as its salt into the aqueous layer. The organic layer will retain non-acidic impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., 6M HCl) to precipitate the purified carboxylic acid, which can then be filtered and recrystallized.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the product-impurity mixture.
-
Solution: Select a lower-boiling point solvent or solvent system.
-
-
Cooling Too Rapidly: Rapid cooling can favor oil formation over crystallization.
-
Solution: Ensure the crystallization vessel is well-insulated to allow for slow cooling. A Dewar flask can be used for very slow cooling.
-
Scenario 3: Column Chromatography Issues - Tailing and Poor Separation
Problem: When attempting to purify by column chromatography, the product exhibits significant tailing, leading to broad peaks and poor separation from impurities.
Root Cause Analysis and Solutions:
The polar carboxylic acid group can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[8]
Caption: Troubleshooting Column Chromatography Tailing.
Expert Insight: When adding an acid modifier to your eluent, be mindful of its volatility. Acetic acid is relatively volatile and can be removed under high vacuum. However, for very sensitive subsequent steps, it's a good practice to wash the combined product fractions with water to remove the acid modifier.
IV. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Crude Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh EtOAc to remove any trapped non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 6M hydrochloric acid (HCl) with stirring until the pH is ~1-2. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude or acid-base extracted solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
V. References
-
Matrix Scientific. This compound. Available from: --INVALID-LINK--
-
The Student Room. How to purify a carboxylic acid by recrystallisation?. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: --INVALID-LINK--
-
Google Patents. US5034105A - Carboxylic acid purification and crystallization process. Available from: --INVALID-LINK--
-
MicroSolv. Liquid Chromatography Problem Solving and Troubleshooting. Available from: --INVALID-LINK--
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: --INVALID-LINK--
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: --INVALID-LINK--
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: --INVALID-LINK--
-
BLDpharm. This compound. Available from: --INVALID-LINK--
-
ChemicalBook. This compound. Available from: --INVALID-LINK--
-
Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Available from: --INVALID-LINK--
-
University of California, Los Angeles. Recrystallization and Crystallization. Available from: --INVALID-LINK--
-
SATHEE. Friedel Crafts Reaction. Available from: --INVALID-LINK--
-
PubChem. This compound. Available from: --INVALID-LINK--
-
Aceschem. CAS 3470-46-0 | this compound. Available from: --INVALID-LINK--
-
ACS Publications. Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Available from: --INVALID-LINK--
-
ChemicalBook. 5,6,7,8-TETRAHYDRO-2-NAPHTHOIC ACID synthesis. Available from: --INVALID-LINK--
-
ChemicalBook. Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate synthesis. Available from: --INVALID-LINK--
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: --INVALID-LINK--
-
PubChem. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Available from: --INVALID-LINK--
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: --INVALID-LINK--
-
Wikipedia. Friedel–Crafts reaction. Available from: --INVALID-LINK--
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available from: --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 3470-46-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. This compound | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance the purity and yield of your target molecule.
I. Synthetic Overview: Intramolecular Friedel-Crafts Acylation
The most common and efficient laboratory-scale synthesis of this compound involves the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(4-carboxyphenyl)butyric acid. This reaction is generally catalyzed by a strong acid, with polyphosphoric acid (PPA) being a widely used and effective option.[1][2][3] The acid protonates the carboxylic acid group of the butyric acid side chain, facilitating the formation of an acylium ion, which then undergoes electrophilic aromatic substitution onto the appended benzene ring to form the desired tetralone structure.
Caption: General reaction scheme for the synthesis.
II. Troubleshooting Guide: Identifying and Resolving Impurities
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Problem 1: Presence of an Isomeric Impurity in the Final Product
Symptom: You observe a second major peak in your HPLC chromatogram with the same mass as your target compound, or your NMR spectrum shows a more complex aromatic region than expected.
Probable Cause: The most likely isomeric impurity is 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid .[4][5] This arises from the acylium ion attacking the alternative ortho position on the benzene ring relative to the butyric acid substituent. The formation of this isomer is a known side reaction in intramolecular Friedel-Crafts acylations of this nature.[6]
Caption: Formation of the desired product and isomeric impurity.
Solutions:
-
Reaction Conditions: While complete suppression of the isomeric impurity can be challenging, optimizing reaction temperature and time may influence the regioselectivity. Lower reaction temperatures generally favor the thermodynamically more stable product.
-
Purification:
-
Recrystallization: This is the most effective method for removing the isomeric impurity. A mixed solvent system of ethanol and water is often successful. The desired 5-oxo isomer is typically less soluble and will crystallize out upon cooling, leaving the 7-oxo isomer enriched in the mother liquor.[6]
-
Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can be employed to separate the isomers.
-
Problem 2: Incomplete Reaction - Presence of Starting Material
Symptom: Your analytical data (TLC, HPLC, or NMR) shows a significant amount of the starting material, 4-(4-carboxyphenyl)butyric acid, remaining in your crude product.
Probable Cause:
-
Insufficient Catalyst: Polyphosphoric acid acts as both the catalyst and the solvent. An inadequate amount may lead to incomplete conversion.
-
Low Reaction Temperature: The cyclization requires sufficient thermal energy to overcome the activation barrier.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Moisture Contamination: PPA is hygroscopic, and the presence of water will deactivate it.
Solutions:
-
Ensure all glassware is thoroughly dried before use.
-
Use a sufficient excess of PPA.
-
Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or HPLC.
Problem 3: Formation of Polymeric/Tarry Byproducts
Symptom: The reaction mixture becomes a dark, intractable tar, making workup and purification difficult.
Probable Cause:
-
Excessively High Reaction Temperature: This can lead to intermolecular reactions and polymerization.
-
Concentrated Starting Material: High concentrations can favor intermolecular side reactions.
Solutions:
-
Carefully control the reaction temperature.
-
Ensure efficient stirring to prevent localized overheating.
-
Consider using a co-solvent like xylene to aid in temperature control and reduce viscosity.[2]
| Problem | Probable Cause(s) | Recommended Solutions |
| Isomeric Impurity | Alternative cyclization at the ortho position. | Optimize reaction temperature; Purify by recrystallization (e.g., ethanol/water). |
| Incomplete Reaction | Insufficient catalyst, low temperature, short reaction time, moisture. | Use excess PPA, increase temperature/time, ensure anhydrous conditions. |
| Polymer/Tar Formation | Excessively high reaction temperature, high concentration. | Precise temperature control, efficient stirring, consider a co-solvent. |
III. Analytical Protocols for Impurity Identification
A. High-Performance Liquid Chromatography (HPLC)
A well-developed reversed-phase HPLC method is essential for quantifying the purity of your product and identifying impurities. While a specific validated method for this exact separation may not be publicly available, the following protocol serves as an excellent starting point for method development.[7][8][9]
Protocol: HPLC Method Development Starting Point
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start with a linear gradient from 30% B to 70% B over 20 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Expected Elution Profile: The starting material, being more polar, will elute first, followed by the isomeric impurities and finally the desired product. The exact resolution will depend on the specific column and gradient conditions.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can help distinguish between the desired product and its isomeric impurity.
Expected Chemical Shifts (¹H NMR, in DMSO-d₆):
| Assignment | 5-Oxo Isomer (Approx. ppm) | 7-Oxo Isomer (Approx. ppm) |
| Aromatic Protons | 7.5 - 8.2 | 7.4 - 8.1 |
| -CH₂- (adjacent to C=O) | ~3.0 | ~2.9 |
| -CH₂- (adjacent to Ar) | ~2.6 | ~3.5 (benzylic to C=O) |
| -CH₂-CH₂- | ~2.1 | ~2.0 |
| -COOH | >12.0 (broad) | >12.0 (broad) |
Key Differentiating Feature: The chemical shift of the benzylic protons (-CH₂- adjacent to the aromatic ring) is a key diagnostic. In the 7-oxo isomer, one of the methylene groups is benzylic to the carbonyl group, which will likely shift it further downfield compared to the corresponding protons in the 5-oxo isomer.
IV. Purification Protocol
Recrystallization of this compound
This protocol is designed to purify the crude product, primarily to remove the 7-oxo isomeric impurity.[6]
-
Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
V. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the formation of the 7-oxo isomer? The formation of the 7-oxo isomer is a result of the electrophilic attack of the acylium ion at the ortho-position of the benzene ring, which is electronically competitive with the desired para-attack.
Q2: Can I use other catalysts besides polyphosphoric acid? Yes, other strong acids like sulfuric acid or Lewis acids such as aluminum chloride can also catalyze this reaction. However, PPA is often preferred as it acts as both catalyst and solvent, and workup can be straightforward.[1][2]
Q3: My NMR spectrum shows broad aromatic signals. What could be the cause? This could be due to the presence of a mixture of isomers, leading to overlapping signals. It could also indicate the presence of paramagnetic impurities. Ensure your sample is fully dissolved and free of any particulate matter.
Q4: How can I confirm the identity of the isomeric impurity? Isolation of the impurity by preparative HPLC or careful column chromatography followed by detailed NMR analysis (including 2D NMR techniques like COSY and HMBC) would be required for unambiguous identification.
Q5: What is the best way to monitor the progress of the reaction? Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material. A more quantitative assessment can be made by taking aliquots from the reaction mixture and analyzing them by HPLC.
VI. References
-
Evans, R. F., & Smith, J. C. (1954). Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. Journal of the Chemical Society (Resumed), 798. --INVALID-LINK--
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 3470-46-0|this compound. Retrieved from --INVALID-LINK--
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0265533). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Aceschem. (n.d.). CAS 3470-46-0 | this compound. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from --INVALID-LINK--
-
Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Chemical Transactions, 11(2), 118-135. --INVALID-LINK--
-
ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from --INVALID-LINK--
-
Holden, M. S., Crouch, R. D., & Barker, K. (2005). Formation of α-Tetralone by Intramolecular Friedel−Crafts Acylation. Journal of Chemical Education, 82(6), 934. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). ChemScene | this compound | 1G. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
-
Karunanithi, A. T., & Achenie, L. E. K. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. --INVALID-LINK--
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. ccsenet.org [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability issues of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid at high temperatures
Welcome to the technical support center for 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the thermal stability of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues in your experiments, ensuring the integrity and reproducibility of your results.
Introduction: The Inherent Instability of a β-Keto Acid
This compound is a valuable building block in medicinal chemistry and drug discovery. However, its chemical structure, specifically the presence of a ketone group at the β-position relative to the carboxylic acid, renders it susceptible to thermal degradation. The primary pathway of this degradation is decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), particularly upon heating.[1] This inherent instability can lead to inaccurate experimental results, including underestimation of the compound's concentration and the presence of impurities.
This guide will delve into the mechanism of this degradation, provide practical troubleshooting advice for common experimental challenges, and offer detailed protocols for monitoring the stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound at high temperatures?
The main degradation pathway is decarboxylation.[1] This is a common reaction for β-keto acids, where heating promotes the loss of the carboxyl group as CO₂ gas. The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, 5,6,7,8-tetrahydronaphthalen-2(3H)-one.
Q2: At what temperature does this degradation become significant?
Q3: How does the solvent environment affect the stability of the compound?
Solvent polarity can influence the rate of decarboxylation. Studies on other β-keto acids have shown that the reaction rate is not significantly accelerated in solvents with a high dielectric constant, which supports the proposed cyclic transition state model.[2] However, protic solvents can disrupt the internal hydrogen bonding that stabilizes the enol form, potentially affecting the overall reaction kinetics.[2]
Q4: Can pH impact the stability of this compound in solution?
Yes, pH is a critical factor. The decarboxylation of a β-keto acid is generally faster for the protonated carboxylic acid form than for its conjugate base (the carboxylate anion).[1] Therefore, maintaining a neutral to slightly alkaline pH can enhance the stability of the compound in solution by keeping it in its deprotonated state. Conversely, acidic conditions will favor the protonated form, which is more prone to decarboxylation.
Q5: How should I store this compound to ensure its long-term stability?
For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a cool, dry, and dark place. Based on general principles for thermally sensitive compounds, storage at low temperatures (e.g., -20°C or -80°C) is advisable to minimize any potential for slow degradation over time.[1]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound at elevated temperatures.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low yield in a reaction performed at high temperature. | Thermal Decarboxylation: The compound is likely degrading to 5,6,7,8-tetrahydronaphthalen-2(3H)-one and CO₂. | Lower the reaction temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. Use a higher concentration of reactants: This can sometimes favor the desired reaction over the unimolecular decomposition. Consider alternative synthetic routes: If possible, investigate synthetic pathways that do not require high temperatures. |
| Appearance of an unexpected, less polar peak in HPLC analysis after heating a sample. | Formation of the Decarboxylation Product: The new peak is likely 5,6,7,8-tetrahydronaphthalen-2(3H)-one, which is less polar than the parent carboxylic acid. | Confirm the identity of the impurity: Use LC-MS to determine the molecular weight of the new peak. It should correspond to the decarboxylated product (C₁₀H₁₂O, MW ≈ 148.20 g/mol ). Quantify the degradation: Use the HPLC protocol provided below to monitor the percentage of degradation over time and at different temperatures. |
| Inconsistent results in bioassays or other downstream applications. | Variable Degradation: The amount of active compound is inconsistent between batches or experiments due to varying degrees of thermal stress. | Implement strict temperature control: Ensure all experimental steps are performed at a consistent and controlled temperature. Analyze samples immediately: If heating is unavoidable, analyze the samples as quickly as possible to minimize the extent of degradation. Prepare fresh solutions: Avoid using old or previously heated stock solutions. |
| Difficulty in purifying the compound after a high-temperature reaction. | Co-elution of the degradation product: The decarboxylated product may have similar chromatographic behavior to the desired product in some systems. | Optimize the purification method: Develop a purification method (e.g., column chromatography, preparative HPLC) that effectively separates the parent compound from its less polar degradation product. A gradient elution method is often effective. |
Experimental Protocols
Protocol 1: Monitoring Thermal Stability by HPLC
This protocol provides a general framework for a reverse-phase HPLC method to quantify this compound and its primary degradation product. Note: This is a proposed method based on the compound's structure and may require optimization for your specific instrumentation and sample matrix.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Solvent A: 0.1% Formic Acid in Water (for MS compatibility) or 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
This compound standard
-
High-purity solvents
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | ~254 nm (scan for optimal wavelength) |
| Run Time | 20 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the experimental sample in the mobile phase or a compatible solvent to a concentration within the calibration range.
-
Thermal Stress Study (Example):
-
Prepare several aliquots of a known concentration of the compound in a chosen solvent.
-
Incubate the aliquots at different temperatures (e.g., 50°C, 75°C, 100°C) for various time points (e.g., 1, 2, 4, 8 hours).
-
At each time point, cool the sample to room temperature and analyze by HPLC.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas for the parent compound and the degradation product. Construct a calibration curve for the parent compound. Calculate the percentage of the parent compound remaining and the percentage of the degradation product formed at each time point and temperature.
Visualizing the Degradation Pathway and Workflow
To better understand the process, the following diagrams illustrate the decarboxylation pathway and a typical troubleshooting workflow.
Caption: Decarboxylation of the parent compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Challenges in the Scale-Up Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. We will delve into the intricacies of the synthetic pathway, offering troubleshooting advice and frequently asked questions to ensure a robust and efficient process.
Synthetic Overview: A Three-Stage Approach
The most common and industrially viable route to this compound involves a three-stage process. This pathway is strategically designed to build the molecule's core structure while managing the directing effects of the substituents.
Caption: Synthetic pathway for this compound.
Stage 1: Friedel-Crafts Acylation
This initial step involves the reaction of p-toluic acid with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-carboxybenzoyl)propanoic acid.
Frequently Asked Questions (FAQs) - Stage 1
Q1: My Friedel-Crafts acylation is sluggish or fails to initiate. What are the common causes?
A1: The primary culprit in a stalled Friedel-Crafts acylation is often the deactivation of the Lewis acid catalyst, AlCl₃, by moisture. It is crucial to use anhydrous AlCl₃ and ensure all glassware and solvents are scrupulously dry. Additionally, the purity of the starting materials, p-toluic acid and succinic anhydride, is important. The presence of impurities can complex with the catalyst, rendering it inactive.
Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity?
A2: The methyl group of p-toluic acid is an ortho-, para-director. Acylation should predominantly occur at the position para to the methyl group due to steric hindrance at the ortho positions. However, under harsh conditions (e.g., high temperatures), some isomerization may occur. To improve selectivity, maintain a low reaction temperature (typically 0-5 °C) during the addition of reagents and allow the reaction to proceed to completion at room temperature.
Q3: The work-up procedure is generating a significant amount of emulsion, making extraction difficult. How can this be mitigated?
A3: The work-up of Friedel-Crafts reactions involves quenching the reaction mixture with ice and hydrochloric acid to decompose the aluminum chloride complexes. This can lead to the formation of aluminum hydroxides, which can cause emulsions. To minimize this, ensure the quench is performed slowly with vigorous stirring. The addition of a co-solvent like tetrahydrofuran (THF) during the quench can sometimes help to break up emulsions. On a larger scale, allowing the quenched mixture to stir for an extended period can aid in the granulation of the aluminum salts, facilitating easier filtration or separation.
Troubleshooting Guide - Stage 1
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to inactive catalyst or insufficient reaction time. | Ensure anhydrous conditions. Use fresh, high-purity AlCl₃. Monitor reaction progress by TLC or HPLC and extend the reaction time if necessary. |
| Formation of byproducts. | Control the reaction temperature carefully. Ensure a 1:1 stoichiometry of p-toluic acid to succinic anhydride. | |
| Product is an intractable oil | Presence of impurities or residual solvent. | Ensure complete removal of the reaction solvent. Purify the crude product by recrystallization from a suitable solvent system (e.g., water or aqueous ethanol). |
| Exothermic runaway | Rapid addition of reagents at an elevated temperature. | Add the AlCl₃ portion-wise to the reaction mixture at a low temperature (0-5 °C) with efficient stirring and cooling. |
Stage 2: Clemmensen Reduction
The second stage involves the reduction of the keto group in 4-(4-carboxybenzoyl)propanoic acid to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to yield 4-(4-carboxyphenyl)butanoic acid.
Frequently Asked Questions (FAQs) - Stage 2
Q1: The Clemmensen reduction is not going to completion. What factors influence the efficiency of this reaction?
A1: The Clemmensen reduction is a heterogeneous reaction, and the activity of the zinc amalgam is paramount. Ensure the zinc amalgam is freshly prepared and activated. The concentration of the hydrochloric acid is also critical; it should be concentrated to maintain a strongly acidic environment. Incomplete reduction can also occur if the substrate is not sufficiently soluble in the reaction medium. The addition of a co-solvent that is stable to the acidic conditions, such as toluene or dioxane, can improve solubility.
Q2: Are there any significant side reactions to be aware of during the Clemmensen reduction?
A2: A potential side reaction is the formation of a dimeric pinacol product, especially if the reduction is not efficient. Over-reduction of the carboxylic acid groups is generally not observed under these conditions. However, the strongly acidic conditions can be problematic for substrates with acid-sensitive functional groups.
Q3: What are the safety considerations for a large-scale Clemmensen reduction?
A3: The reaction generates hydrogen gas, which is highly flammable. It is essential to perform the reaction in a well-ventilated area, away from ignition sources, and under an inert atmosphere (e.g., nitrogen). The use of concentrated hydrochloric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, and a face shield. The workup involves handling large volumes of acidic aqueous waste, which must be neutralized before disposal.
Troubleshooting Guide - Stage 2
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | Inactive zinc amalgam. | Prepare fresh zinc amalgam before use. Ensure the zinc is of high purity. |
| Insufficiently acidic conditions. | Use concentrated hydrochloric acid and add it portion-wise throughout the reaction to maintain the concentration. | |
| Poor substrate solubility. | Add a co-solvent like toluene or dioxane to improve solubility. | |
| Formation of a solid precipitate during reaction | The product, 4-(4-carboxyphenyl)butanoic acid, may have limited solubility in the reaction mixture. | Add more co-solvent or water to maintain a stirrable slurry. |
| Difficult product isolation | The product may be difficult to extract from the aqueous acidic mixture. | After the reaction, dilute the mixture with water and extract thoroughly with a suitable organic solvent like ethyl acetate. Washing the organic extracts with brine can help to remove residual water. |
Stage 3: Intramolecular Cyclization
The final step is the intramolecular Friedel-Crafts acylation of 4-(4-carboxyphenyl)butanoic acid to form the desired this compound. This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA).
Frequently Asked Questions (FAQs) - Stage 3
Q1: The cyclization reaction is giving a low yield. How can I optimize this step?
A1: The efficiency of the PPA-catalyzed cyclization is highly dependent on the temperature and the viscosity of the reaction mixture. PPA is very viscous, and ensuring adequate mixing is crucial for good heat transfer and contact between the catalyst and the substrate. The reaction is typically heated to drive the cyclization. The optimal temperature should be determined experimentally, as too high a temperature can lead to charring and decomposition. The purity of the starting material is also important; impurities can interfere with the cyclization.
Q2: What are the potential byproducts in the intramolecular cyclization?
A2: The main potential byproduct is the isomeric tetralone formed by cyclization at the position ortho to the alkyl chain. However, due to the electronic activation of the desired position by the para-alkyl group, the formation of the 7-oxo isomer is generally minor. At high temperatures, intermolecular condensation reactions can lead to polymeric byproducts.
Q3: What are the challenges associated with the work-up of a PPA reaction on a large scale?
A3: The work-up of PPA reactions can be challenging due to the high viscosity of the PPA and the exothermic nature of its quenching with water. The reaction mixture should be cooled before being slowly and carefully added to a large volume of ice-water with vigorous stirring. This will hydrolyze the PPA and precipitate the product. The resulting solid can then be collected by filtration. It is important to wash the crude product thoroughly with water to remove any residual phosphoric acid.
Troubleshooting Guide - Stage 3
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cyclization due to insufficient heating or poor mixing. | Ensure efficient stirring and maintain the optimal reaction temperature. Monitor the reaction by TLC or HPLC. |
| Decomposition of the starting material or product. | Avoid excessive heating. The reaction should be carried out under an inert atmosphere to prevent oxidation. | |
| Product is dark and difficult to purify | Charring due to high reaction temperatures. | Optimize the reaction temperature and time. Ensure the starting material is of high purity. |
| Residual PPA in the product. | Wash the crude product thoroughly with hot water after filtration. Recrystallization from a suitable solvent is recommended for final purification. | |
| Handling highly viscous PPA | PPA is difficult to handle and transfer at room temperature. | Gently warm the PPA before use to reduce its viscosity, making it easier to pour and measure. |
Final Product Purification and Characterization
The crude this compound obtained after the three-stage synthesis will likely require purification to meet the stringent requirements for its use in drug development.
Purification Protocol
-
Recrystallization: The most common method for purifying the final product is recrystallization. A suitable solvent system should be chosen to provide good recovery of a high-purity product. Common solvents include ethanol, ethyl acetate, or a mixture of these with a non-polar solvent like hexanes.
-
Activated Carbon Treatment: If the product is colored, a treatment with activated carbon during the recrystallization process can help to remove colored impurities.
-
Filtration and Drying: After recrystallization, the purified product should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to a constant weight.
Analytical Characterization
To ensure the identity and purity of the final product, a comprehensive analytical characterization should be performed.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic, benzylic, and aliphatic protons, consistent with the structure of the target molecule. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals, including those for the carbonyl and carboxyl groups. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (190.19 g/mol ). |
| HPLC | HPLC analysis should be used to determine the purity of the final product. A high-purity standard should be used for comparison. |
| Melting Point | The melting point of the purified product should be sharp and consistent with the literature value. |
Safety Considerations for Scale-Up
Scaling up any chemical synthesis requires a thorough safety assessment. The synthesis of this compound involves several hazardous reagents and conditions that need to be carefully managed.
Caption: Key safety considerations and mitigation strategies for scale-up.
By carefully considering the challenges and implementing the troubleshooting and safety advice provided in this guide, researchers and drug development professionals can successfully scale up the synthesis of this compound in a safe and efficient manner.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Introduction
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a valuable bicyclic scaffold and building block in medicinal chemistry and materials science. Its rigid tetralone core, combined with the versatile carboxylic acid functionality, makes it an important intermediate for the synthesis of more complex molecular architectures, including potent enzyme inhibitors and receptor modulators. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the most prominent and practical synthetic routes to this target molecule. We will dissect each pathway, explaining the chemical principles and experimental rationale behind the chosen steps. By presenting objective performance data and detailed protocols, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific needs.
Route 1: Intramolecular Friedel-Crafts Acylation of a Diacid Precursor
This classical and reliable approach builds the tetralone ring through an intramolecular cyclization of a specifically designed aromatic precursor. The overall strategy involves creating a substituted phenylbutanoic acid derivative which, upon treatment with a strong acid, cyclizes to form the target bicyclic system. This route is favored for its predictable regiochemistry and robust, well-documented transformations.
Logical Workflow for Route 1
The workflow begins with inexpensive, commercially available starting materials and proceeds through a logical sequence of well-understood reactions: Friedel-Crafts acylation, Clemmensen reduction, oxidation, and a final intramolecular cyclization.
Caption: Workflow for the Intramolecular Friedel-Crafts Acylation route.
Detailed Analysis and Protocols
Step 1: Friedel-Crafts Acylation of Toluene
The synthesis begins with a Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds on an aromatic ring.[1][2] Toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Causality: Toluene is chosen as a cost-effective starting material. The methyl group is an ortho-, para-director; however, due to steric hindrance from the bulky catalyst-acyl complex, acylation occurs almost exclusively at the para position, leading to excellent regioselectivity for the desired 4-(4-methylphenyl)-4-oxobutanoic acid intermediate.[1]
Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 eq).
-
Slowly add toluene (1.1 eq) to the mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Clemmensen Reduction
The keto group in the butanoic acid side chain must be reduced to a methylene group to set the stage for the subsequent cyclization onto the aromatic ring. The Clemmensen reduction is highly effective for reducing aryl-alkyl ketones that are stable to strongly acidic conditions.[3][4][5]
-
Expertise: While other reduction methods exist (e.g., Wolff-Kishner), the Clemmensen reduction is advantageous here because the reaction is conducted in strong acid, which is compatible with the carboxylic acid moiety. Basic conditions, as used in the Wolff-Kishner reduction, would deprotonate the carboxylic acid, potentially causing solubility issues and complicating the reaction.
Experimental Protocol: Synthesis of 4-(p-tolyl)butanoic acid
-
Prepare zinc amalgam by stirring zinc powder (4.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.
-
To the activated zinc amalgam, add water, concentrated hydrochloric acid, and toluene (as a co-solvent).
-
Add 4-(4-methylphenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 24 hours. Periodically add more concentrated HCl to maintain the acidic conditions.[6]
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the product.
Step 3: Oxidation of the Tolyl Methyl Group
This step creates the second carboxylic acid functionality, forming the crucial diacid precursor required for cyclization. The benzylic methyl group of 4-(p-tolyl)butanoic acid is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Trustworthiness: This oxidation is a standard, reliable transformation. The benzylic position is activated towards oxidation, while the saturated alkyl chain of the butanoic acid moiety remains intact under controlled conditions, ensuring high selectivity for the desired product, 4-(4-carboxyphenyl)butanoic acid.
Experimental Protocol: Synthesis of 4-(4-carboxyphenyl)butanoic acid
-
Dissolve 4-(p-tolyl)butanoic acid (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Heat the solution to 70-80 °C and add a solution of potassium permanganate (approx. 3.0 eq) portion-wise over several hours, maintaining the temperature.
-
After the purple color of the permanganate has disappeared, cool the reaction and filter off the manganese dioxide byproduct.
-
Acidify the clear filtrate with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the dicarboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization)
This is the key ring-forming step. The diacid precursor is heated in the presence of a strong dehydrating acid, such as polyphosphoric acid (PPA), which acts as both the catalyst and solvent.[7]
-
Mechanism: PPA protonates one of the carboxylic acid groups, facilitating the loss of water to form a reactive acylium ion. This electrophile is positioned directly over the aromatic ring, leading to a rapid and highly regioselective intramolecular electrophilic aromatic substitution to form the stable six-membered tetralone ring.
Experimental Protocol: Synthesis of this compound
-
Add 4-(4-carboxyphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20x by weight).
-
Heat the mixture with mechanical stirring to 100-120 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Cool the viscous mixture and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the PPA and precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Route 2: Functionalization of a Pre-formed Tetralin Core
An alternative strategy involves starting with a simple tetralin derivative and sequentially adding the required functional groups. This route leverages the known reactivity of the tetralin scaffold, particularly its susceptibility to electrophilic aromatic substitution.
Logical Workflow for Route 2
This pathway begins with the readily available 1,2,3,4-tetrahydronaphthalene (tetralin) and introduces the acetyl group first, followed by its oxidation to the carboxylic acid. The final ketone installation is the most challenging step.
Caption: Workflow for the Tetralin Functionalization route.
Detailed Analysis and Protocols
Step 1: Friedel-Crafts Acylation of Tetralin
Tetralin undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ to install an acetyl group. The fused saturated ring behaves as an activating, ortho-, para-directing group. The 2-position (para to the fusion) is sterically more accessible and electronically favored, leading to 2-acetyl-5,6,7,8-tetrahydronaphthalene as the major product.[8]
Step 2: Haloform Reaction
The resulting methyl ketone is then converted to the corresponding carboxylic acid via the haloform reaction.[9][10] This is a highly reliable and efficient method for this specific transformation.
-
Expertise: Using sodium hypochlorite (bleach) is a cost-effective and convenient choice of reagent for this oxidation on a laboratory scale. The reaction proceeds by exhaustive halogenation of the methyl group followed by nucleophilic acyl substitution by hydroxide, releasing chloroform as a byproduct.[11]
Experimental Protocol: Synthesis of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
-
Dissolve 2-acetyl-5,6,7,8-tetrahydronaphthalene (1.0 eq) in a solvent like dioxane or THF.
-
Add an aqueous solution of sodium hydroxide (3-4 eq) followed by the slow addition of a sodium hypochlorite solution (commercial bleach, 3-4 eq) at room temperature.
-
Stir the biphasic mixture vigorously for several hours until the starting material is consumed (monitored by TLC).
-
Quench any excess hypochlorite with sodium bisulfite solution.
-
Separate the layers and acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.[8]
Step 3: Benzylic Oxidation
This final step is the most significant challenge of Route 2. It requires the selective oxidation of the C-5 benzylic methylene group to a ketone without affecting the other benzylic position (C-8) or the aromatic ring. This transformation typically requires harsh oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate.
-
Causality and Drawbacks: The carboxylic acid group is an electron-withdrawing, meta-directing group that deactivates the aromatic ring. This deactivation makes the ring more resistant to oxidation but also makes the benzylic C-H bonds at C-5 and C-8 less reactive. Achieving high selectivity for oxidation at C-5 over C-8 is difficult and often results in a mixture of products, including the undesired 8-oxo isomer and ring-cleavage byproducts. This leads to low yields and complex purification challenges, making this step a major liability for the route.
Comparative Performance Analysis
To provide an objective comparison, the key metrics for each route are summarized below. The data represents typical outcomes reported in the chemical literature and insights from synthetic chemistry expertise.
| Metric | Route 1: Intramolecular Cyclization | Route 2: Tetralin Functionalization | Analysis |
| Starting Materials | Toluene, Succinic Anhydride | Tetralin, Acetyl Chloride | Both routes start from inexpensive, bulk chemicals. Route 1 materials are slightly more economical. |
| Number of Steps | 4 | 3 | Route 2 is shorter on paper, but the difficulty of the final step negates this advantage. |
| Regioselectivity | Excellent (Para-acylation and intramolecular cyclization are specific) | Good in Steps 1 & 2; Poor in Step 3 | Route 1 provides a single, predictable final product. Route 2 risks forming a mixture of 5-oxo and 8-oxo isomers.[12] |
| Key Challenges | Handling of PPA (viscous, corrosive); Multi-step nature | The final selective benzylic oxidation step | The challenge in Route 1 (handling PPA) is a matter of technique. The challenge in Route 2 is a fundamental chemical selectivity problem. |
| Overall Yield | Moderate to Good (typically 40-50% over 4 steps) | Low (largely due to the poor yield of the final oxidation step) | Route 1 is significantly more efficient and reliable in producing the desired final product in good purity and yield. |
| Scalability | High; all steps are well-established industrial processes. | Low; the final oxidation is difficult to control on a large scale. | Route 1 is the superior choice for producing multi-gram to kilogram quantities of the target compound. |
| Safety & Environment | Uses corrosive acids (HCl, PPA) and hazardous mercury salts (Zn(Hg)). | Uses corrosive AlCl₃ and hazardous chlorinated byproducts (chloroform). | Both routes have hazards that require proper engineering controls. The use of mercury in the Clemmensen reduction is a notable drawback for Route 1. |
Conclusion and Recommendation
Based on a thorough analysis of both synthetic strategies, Route 1 (Intramolecular Friedel-Crafts Acylation) emerges as the superior and recommended pathway for the synthesis of this compound.
Its primary strength lies in its predictability and control over regiochemistry . Each step in the sequence is a high-yielding, well-understood transformation that leads cleanly to the next intermediate. The final ring-closing reaction is particularly effective, avoiding the isomeric mixtures that plague Route 2. While it involves four steps, the overall efficiency and the higher purity of the final product make it the more practical choice for any scale of synthesis.
Route 2, while appearing more concise, is critically flawed by the final benzylic oxidation step. The lack of selectivity and the harsh conditions required result in low yields and difficult purifications, rendering it unsuitable for most practical applications. Therefore, for researchers requiring a reliable and scalable supply of this compound, the intramolecular cyclization strategy offers a clear and validated path to success.
References
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Haloform reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid and Its Isomers
In the landscape of medicinal chemistry, the tetralone scaffold represents a privileged structure, serving as a foundational framework for a diverse array of biologically active compounds.[1] The nuanced positioning of functional groups on this scaffold can dramatically alter its pharmacological profile, a concept of paramount importance in drug discovery and development. This guide provides a comparative analysis of the biological activity of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its structural isomers. While comprehensive, direct comparative studies on this specific set of isomers are not extensively documented in publicly available literature, this guide synthesizes the existing data, highlights structure-activity relationships observed in related compounds, and provides detailed experimental protocols to facilitate further research in this promising area.
The core structure, a tetralone carboxylic acid, presents multiple opportunities for isomeric variation, primarily in the position of the oxo (keto) group on the saturated ring and the carboxylic acid group on the aromatic ring. These seemingly subtle changes can significantly impact the molecule's interaction with biological targets, influencing its efficacy and selectivity.
The Isomeric Landscape: A Structural Overview
The isomers under consideration in this guide are depicted below. Our primary focus is on comparing the biological activities of these molecules to elucidate the impact of functional group placement.
-
This compound: The lead compound of this investigation.
-
Isomers with varied oxo positions:
-
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
-
7-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
-
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
-
-
Isomer with varied carboxylic acid position:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Comparative Biological Activities: What the Data Reveals
A thorough review of the scientific literature reveals a significant gap in direct, head-to-head comparative studies of these specific isomers. However, by examining research on closely related analogues and the broader class of tetralone derivatives, we can infer potential activities and highlight areas ripe for investigation. Tetralone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
| Isomer | Reported/Potential Biological Activity | Supporting Evidence/Rationale |
| This compound | Potential anticancer and anti-inflammatory agent. | The tetralone scaffold is a known pharmacophore in anticancer drug design.[3] The carboxylic acid moiety can act as a bioisostere for other functional groups known to interact with various receptors.[4] |
| 6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Potential anticancer activity. | Derivatives of 6-acetyltetralin, a structurally similar compound, have shown potent anticancer activity against cervical (HeLa) and breast (MCF7) cancer cell lines.[5][6] |
| 7-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Data not publicly available. | The biological profile of this isomer is largely unexplored, representing a significant opportunity for novel drug discovery. |
| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Potential as a synthetic intermediate for neurologically active compounds. | Structurally related to 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a known 5-HT1A receptor agonist.[7][8] The oxo group could be a precursor to the hydroxyl group in synthetic pathways. |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | Potential as a synthetic intermediate for pharmaceuticals. | The non-oxo analogue, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is a key intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist.[9][10] |
Probing Biological Activity: Key Experimental Protocols
To rigorously assess and compare the biological activities of these isomers, a series of well-defined experimental protocols are essential. The following section details methodologies for evaluating potential anticancer and anti-inflammatory activities, which are suggested by the broader literature on tetralone derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
MTT Assay Workflow Diagram
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetralone isomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition Assay
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with tautomerase activity. Inhibition of this enzymatic activity is a target for anti-inflammatory drug development.
Experimental Workflow:
MIF Tautomerase Inhibition Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5). Prepare a stock solution of recombinant human MIF and the substrate, L-dopachrome methyl ester.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant MIF (final concentration ~0.4 µg/mL), and varying concentrations of the tetralone isomers.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add the L-dopachrome methyl ester substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each concentration of the test compounds relative to the uninhibited control. Determine the IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.
Synthesis of the Tetralone Carboxylic Acid Scaffold
The synthesis of these isomers can be approached through various synthetic routes. A common strategy involves the Friedel-Crafts acylation of a substituted benzene derivative followed by cyclization.
General Synthetic Route to Tetralone Carboxylic Acids
Future Directions and Unanswered Questions
The limited availability of direct comparative data for the biological activities of this compound and its isomers underscores a significant opportunity for further research. A systematic evaluation of these compounds against a panel of cancer cell lines and in various inflammatory models would provide invaluable insights into their structure-activity relationships.
Key questions that remain to be answered include:
-
How does the position of the oxo group influence the cytotoxicity and anti-inflammatory potential of the molecule?
-
What is the impact of the carboxylic acid's position on receptor binding and biological activity?
-
Are there specific cancer cell lines or inflammatory pathways that are particularly sensitive to any of these isomers?
By addressing these questions through rigorous experimental investigation, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular response to 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) in the rat: site of action and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]
Comparative SAR Guide to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Derivatives as Aldose Reductase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a promising scaffold for the development of potent and selective aldose reductase inhibitors. By objectively comparing the performance of various structural analogs and providing supporting experimental data from closely related compound series, this document serves as a technical resource for researchers, medicinal chemists, and drug development professionals in the field of diabetic complications.
Introduction: The Rationale for Targeting Aldose Reductase with Tetralone Scaffolds
Under normal glycemic conditions, the enzyme aldose reductase (AR) plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. This pathway, with aldose reductase as the rate-limiting enzyme, converts glucose to sorbitol. The subsequent accumulation of sorbitol leads to osmotic stress and has been implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and mitigation of these debilitating conditions.
The this compound scaffold, a class of compounds known as tetralones, has emerged as a crucial structural motif in medicinal chemistry.[1] Its rigid, bicyclic framework provides a unique platform for the design of targeted inhibitors. The carboxylic acid moiety, in particular, is a common feature in many known aldose reductase inhibitors (ARIs), where it often interacts with a key anionic binding pocket in the enzyme's active site.[2] This guide will dissect the structural features of this scaffold that are critical for potent and selective AR inhibition, drawing on comparative data from analogous inhibitor classes to inform the design of novel therapeutic agents.
The Polyol Pathway and the Role of Aldose Reductase
The diagram below illustrates the central role of aldose reductase in the polyol pathway and its contribution to the development of diabetic complications.
Caption: The Polyol Pathway and its link to diabetic complications.
Comparative Structure-Activity Relationship (SAR) Analysis
| Compound Class | Representative Compound | Aldose Reductase IC50 (µM) | Key Structural Features | Reference |
| Thiazolidinedione Hybrid | Compound 5d | 6.09 (human) | Benzothiazole and nitrophenacyl moieties | [3] |
| Thiazolidinedione Hybrid | Compound 5h | 5.89 (human, against HCT116) | Benzothiazole and nitrophenacyl moieties | [3] |
| (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acids | Compound 6d | 0.05 (human recombinant) | Acetic acid side chain, meta-substituted arylidene | |
| (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acids | Compound 6e | <0.05 (human recombinant) | Acetic acid side chain, meta-substituted arylidene | |
| (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acids | Compound 6f | <0.05 (human recombinant) | Acetic acid side chain, meta-substituted arylidene | |
| Reference ARI | Epalrestat | ~0.1 (species dependent) | Carboxylic acid, rhodanine core | [1] |
Key SAR Insights for the 5-Oxo-tetrahydronaphthalene Scaffold
Based on the comparative data and established knowledge of the aldose reductase active site, we can extrapolate the following key SAR principles for the this compound scaffold:
-
The Carboxylic Acid Moiety is Crucial: The carboxylic acid at the C-2 position is predicted to be a key pharmacophoric element, forming essential ionic and hydrogen bond interactions with the anionic binding pocket of aldose reductase. Esterification or amidation of this group is likely to significantly reduce or abolish inhibitory activity.
-
Substitution on the Aromatic Ring:
-
Hydrophobic Substituents: Introduction of small, hydrophobic substituents (e.g., methyl, chloro, fluoro) at the C-7 or C-8 positions of the aromatic ring is likely to enhance potency by occupying a nearby hydrophobic pocket in the enzyme's active site.
-
Hydrogen Bonding Groups: The addition of hydrogen bond donors or acceptors at these positions could either enhance or diminish activity, depending on their ability to form favorable interactions with the surrounding amino acid residues.
-
-
Modifications of the Ketone: The 5-oxo group is a key feature of the tetralone scaffold.
-
Reduction to Hydroxyl: Reduction of the ketone to a hydroxyl group may alter the conformation of the saturated ring and could potentially introduce a new hydrogen bonding interaction, which may or may not be beneficial for activity.
-
Oxime or Hydrazone Formation: Derivatization of the ketone to form oximes or hydrazones would introduce steric bulk and new electronic features, likely leading to a significant change in inhibitory profile.
-
-
Alterations to the Saturated Ring: The conformation of the cyclohexanone ring plays a role in positioning the pharmacophoric groups correctly within the active site. Introduction of substituents on this ring could modulate this conformation and, consequently, the biological activity.
The following diagram illustrates the key pharmacophoric features and potential points for modification on the core scaffold.
Caption: Key pharmacophoric features of the title scaffold.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of substituted derivatives can be achieved through various established organic chemistry methodologies. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for target compounds.
In Vitro Aldose Reductase Inhibition Assay
The following protocol is a robust, generalized method for determining the in vitro inhibitory activity of test compounds against aldose reductase.
Materials:
-
Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.
-
Buffer: 0.067 M Sodium phosphate buffer (pH 6.2).
-
Cofactor: NADPH solution (0.3 mM in buffer).
-
Substrate: DL-Glyceraldehyde solution.
-
Test Compound: Stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
Positive Control: Epalrestat solution.
-
Equipment: UV-Vis Spectrophotometer capable of reading at 340 nm, quartz cuvettes, micropipettes.
Procedure:
-
Assay Mixture Preparation: In a quartz cuvette, prepare the assay mixture containing the sodium phosphate buffer, NADPH solution, and the enzyme solution.
-
Incubation: Add the test compound (or vehicle for control) to the assay mixture and pre-incubate for 10 minutes at room temperature to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes. The rate of NADPH consumption is proportional to the aldose reductase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of novel aldose reductase inhibitors. The insights from analogous carboxylic acid-containing ARIs strongly suggest that the carboxylic acid moiety is indispensable for potent inhibition. Future research should focus on the systematic exploration of substituents on the aromatic ring to optimize hydrophobic and electronic interactions within the enzyme's active site. Furthermore, derivatization of the 5-oxo position and modifications to the saturated ring could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of these next-generation inhibitors for the potential treatment of diabetic complications.
References
A Comparative Analysis of Tetralin-Based DGAT1 Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of metabolic disease therapeutics, Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a compelling target. This enzyme catalyzes the final and rate-limiting step of triglyceride (TG) synthesis, a pivotal process in energy storage and lipid metabolism. Its inhibition offers a promising strategy for tackling obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). Among the various scaffolds explored for DGAT1 inhibition, the tetralin core has given rise to a class of potent and selective inhibitors.
This guide provides a comprehensive comparative analysis of key tetralin-based DGAT1 inhibitors, offering insights into their structure-activity relationships (SAR), potency, selectivity, and pharmacokinetic profiles. We will delve into the experimental methodologies used to characterize these compounds, providing detailed protocols to enable researchers to conduct their own evaluations.
The Rise of Tetralin-Based Scaffolds
The journey towards potent DGAT1 inhibitors has explored various chemical scaffolds. While early clinical candidates often featured a phenyl cyclohexyl acetic acid functionality, the tetrahydronaphthalene and, subsequently, the tetralone cores emerged as promising starting points for novel inhibitor design. Limited initial explorations revealed that tetralones generally exhibited better potency than their tetrahydronaphthalene counterparts, leading to focused optimization efforts on this scaffold.
Comparative Analysis of Tetralin-Based DGAT1 Inhibitors
The following table summarizes the key properties of representative tetralin-based DGAT1 inhibitors, providing a snapshot of their comparative performance.
| Compound ID | Core Scaffold | Key Substitutions | hDGAT1 IC50 (µM) | Selectivity vs. DGAT2 | Oral Bioavailability (%) | Reference |
| Compound A | Tetrahydronaphthalene | - | 5.1 | Not Reported | Not Reported | |
| Compound B | Tetralone | - | 2.8 | Not Reported | Not Reported | |
| GSK2973980A | Tetralone | (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl) | 0.004 | >1000-fold | Not explicitly stated, but described as having an excellent DMPK profile | |
| T863 | Not a tetralin, but a key comparator | Phenylacetamide derivative | 0.098 (human) | High | Not explicitly stated, but orally active in mice |
Analysis of Structure-Activity Relationship (SAR):
The evolution from simple tetrahydronaphthalene and tetralone hits to the highly potent GSK2973980A demonstrates key SAR insights. The introduction of a urea-containing pyrazine moiety at the 6-position of the tetralone core, coupled with a trifluoroethyl group at the 2-position, was instrumental in achieving picomolar potency. The stereochemistry at the 2-position was also found to be critical for activity.
Experimental Protocols for Inhibitor Characterization
The robust evaluation of DGAT1 inhibitors relies on a cascade of well-defined in vitro and in vivo assays. Here, we provide detailed protocols for two fundamental assays.
In Vitro DGAT1 Enzyme Inhibition Assay (Fluorescence-Based)
This assay quantifies the activity of DGAT1 by measuring the release of Coenzyme A (CoASH) during the triglyceride synthesis reaction.
Workflow for In Vitro DGAT1 Inhibition Assay:
A Senior Application Scientist's Guide to the Purification of Tetralone Carboxylic Acids: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is paramount. Tetralone carboxylic acids, a key structural motif in various pharmacologically active compounds, often present unique purification challenges due to their combination of a cyclic ketone and a carboxylic acid functional group. This guide provides an in-depth comparison of the primary methods for purifying these valuable intermediates: acid-base extraction, recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). We will delve into the mechanistic underpinnings of each technique, provide field-proven protocols, and offer a comparative analysis of their efficacy based on yield, purity, scalability, and resource intensity.
The Structural Context: Why Purification of Tetralone Carboxylic Acids Can Be Tricky
The tetralone carboxylic acid scaffold possesses both a moderately nonpolar bicyclic core and a highly polar, ionizable carboxylic acid group. This amphipathic nature can lead to challenging purification scenarios, including poor solubility in common solvents, streaking on silica gel, and the potential for complex impurity profiles arising from their synthesis. The choice of purification strategy is therefore not a one-size-fits-all decision but rather a carefully considered judgment based on the specific properties of the target molecule, the nature of the impurities, and the desired scale of the final product.
Comparative Overview of Purification Methodologies
| Purification Method | Typical Purity | Expected Yield | Scalability | Primary Strengths | Key Limitations |
| Acid-Base Extraction | >90% | >95% | Excellent | High capacity, cost-effective for removing neutral/basic impurities. | Ineffective for removing acidic impurities with similar pKa values. |
| Recrystallization | >98% | 60-90% | Good | High purity achievable, cost-effective at scale. | Dependent on finding a suitable solvent system; potential for significant yield loss. |
| Flash Column Chromatography | >95% | 70-95% | Moderate | Good for separating a wide range of impurities. | Can be solvent and time-intensive; streaking of acidic compounds is common. |
| Preparative HPLC | >99% | >90% | Low to Moderate | Highest resolution and purity; excellent for final polishing. | Expensive, lower throughput, requires specialized equipment. |
Acid-Base Extraction: The Workhorse for Initial Cleanup
Acid-base extraction is a powerful and often underestimated first-pass purification technique for ionizable compounds like tetralone carboxylic acids. It leverages the reversible conversion of the carboxylic acid to its water-soluble carboxylate salt to separate it from non-ionizable (neutral) or basic impurities.
Mechanism of Separation
The core principle lies in the differential partitioning of the target compound between two immiscible liquid phases (typically an organic solvent and an aqueous solution) based on its ionization state. By treating an organic solution of the crude tetralone carboxylic acid with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic proton is removed, forming the highly polar, water-soluble carboxylate salt. This salt preferentially partitions into the aqueous phase, leaving neutral and basic impurities behind in the organic layer. Subsequent acidification of the aqueous layer regenerates the neutral carboxylic acid, which often precipitates and can be collected by filtration.
Experimental Protocol: Purification of a Crude Tetralone Carboxylic Acid
-
Dissolution: Dissolve the crude tetralone carboxylic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the aqueous base to the organic layer and repeat the extraction process. Combine the aqueous extracts.
-
Washing the Organic Layer: The organic layer, now containing primarily neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these components if desired.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The tetralone carboxylic acid should precipitate out of solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts. Dry the purified solid under vacuum to a constant weight.
Expert Insights & Trustworthiness
The choice of base is critical. Sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide as it is less likely to hydrolyze any ester functionalities that may be present in the molecule or impurities. The self-validating nature of this protocol lies in the visual confirmation of precipitation upon acidification. A lack of significant precipitation may indicate a low concentration of the desired product or issues with its water solubility even in its neutral form.
A Comparative Guide to Acylation Methods for Tetralin: Friedel-Crafts vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
Acylated tetralin structures are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The selection of an appropriate acylation method is therefore a critical decision in the drug development pipeline, directly impacting yield, purity, and scalability. This guide provides an in-depth comparison of the traditional Friedel-Crafts acylation with contemporary alternative methodologies for the acylation of tetralin, supported by experimental data and process workflows.
The Benchmark: Friedel-Crafts Acylation of Tetralin
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, is the reaction of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[1] This electrophilic aromatic substitution reaction is a standard method for forming aryl ketones.[2][3]
Mechanism and Inherent Challenges
The reaction proceeds through the formation of an acylium ion, a potent electrophile, generated from the interaction between the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][4] This acylium ion is then attacked by the electron-rich aromatic ring of tetralin. A subsequent deprotonation restores aromaticity and yields the acylated product.[2]
However, the classical Friedel-Crafts acylation is not without its drawbacks:
-
Catalyst Stoichiometry: The product ketone can form a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst, which complicates purification and generates significant waste.[5]
-
Harsh Conditions: The reaction often requires harsh conditions and the use of hazardous reagents.
-
Regioselectivity: The acylation of tetralin can lead to a mixture of β- and α-isomers, with the β-isomer (2-acyltetralin) often being the desired product in pharmaceutical synthesis. Controlling this regioselectivity is a significant challenge.
Visualizing the Friedel-Crafts Acylation Workflow
Caption: A generalized workflow for a typical Friedel-Crafts acylation experiment.
Standard Experimental Protocol: Acetylation of Tetralin using AlCl₃
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the suspension to 0°C in an ice bath. Add a solution of acetyl chloride (1.1 equivalents) in dichloromethane dropwise via the dropping funnel. After the addition is complete, add a solution of tetralin (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition of tetralin, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the acylated tetralin.
Alternative Acylation Methodologies
In response to the limitations of the classical Friedel-Crafts reaction, a variety of alternative acylation methods have been developed, often focusing on "green chemistry" principles such as the use of reusable catalysts and milder reaction conditions.[6]
Heterogeneous Catalysis: The Rise of Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures that can function as solid acid catalysts.[7] Their use in acylation reactions offers several advantages over traditional Lewis acids:
-
Catalyst Reusability: Zeolites can be recovered by simple filtration and reused, reducing waste and cost.
-
Shape Selectivity: The confined environment within the zeolite pores can influence the regioselectivity of the reaction, potentially favoring the formation of the desired isomer.
-
Reduced Waste: The work-up procedure is significantly simplified as the catalyst is easily separated.
Studies on the acylation of 2-methoxynaphthalene, a related aromatic compound, have shown that zeolites like H-beta and HY can effectively catalyze the reaction, although they may primarily yield the 1-acyl product.[8] The choice of zeolite and reaction conditions can be tailored to influence the product distribution.[8]
"Greener" Homogeneous Catalysis
Recent advancements have also focused on developing more environmentally friendly homogeneous catalytic systems. One promising approach involves the use of methanesulfonic anhydride (MSAA) to promote Friedel-Crafts acylations.[9] This metal- and halogen-free methodology generates minimal waste and allows for the preparation of aryl ketones in good yields.[9]
Another innovative approach utilizes an indium-catalyzed one-pot hydrosilylation of both a ketone and a carboxylic acid, followed by an intramolecular cyclization to produce tetralin derivatives.[10] This method demonstrates the potential for tandem reactions to streamline synthetic pathways.
Yield and Performance Comparison
The choice of acylation method will ultimately depend on the specific requirements of the synthesis, including desired yield, regioselectivity, and scalability. Below is a comparative summary of different approaches.
| Method | Catalyst/Reagent | Acylating Agent | Typical Yield | Regioselectivity (β:α) | Key Advantages | Key Limitations |
| Classical Friedel-Crafts | AlCl₃ (stoichiometric) | Acetyl Chloride | Moderate to High | Variable, often requires optimization | Well-established, versatile | High catalyst loading, acidic waste, regioselectivity issues |
| Zeolite-Catalyzed Acylation | H-beta, HY, H-mordenite | Acetic Anhydride | Moderate | Can be influenced by zeolite structure | Reusable catalyst, reduced waste, simpler work-up | Lower activity than AlCl₃, potential for catalyst deactivation |
| "Green" Homogeneous | Methanesulfonic Anhydride | Carboxylic Acids | Good | Substrate-dependent | Metal- and halogen-free, minimal waste | May require specific substrate activation |
| Indium-Catalyzed Cyclization | In(OAc)₃ | Intramolecular | Good | Specific to substrate design | One-pot procedure, mild conditions | Limited to specific starting materials |
Concluding Remarks for the Practicing Scientist
While the classical Friedel-Crafts acylation remains a widely used and powerful tool for the synthesis of acylated tetralins, its environmental impact and challenges in controlling regioselectivity have spurred the development of more sustainable and selective alternatives.
For applications where catalyst reusability and reduced waste are paramount, zeolite-catalyzed systems offer a compelling option. Although potentially requiring more optimization to achieve high yields and the desired regioselectivity, the long-term benefits in a large-scale setting can be substantial.
Emerging "green" homogeneous catalytic methods, such as those employing methanesulfonic anhydride, represent the forefront of sustainable organic synthesis. These methods offer the potential for high yields with significantly reduced environmental footprints.
Ultimately, the optimal choice of acylation methodology will be a balance of factors including the specific tetralin derivative being synthesized, the scale of the reaction, and the environmental and economic constraints of the project. Researchers are encouraged to consider these modern alternatives to the Friedel-Crafts reaction to develop more efficient, selective, and sustainable synthetic routes to valuable pharmaceutical intermediates.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology [organic-chemistry.org]
- 10. tus.elsevierpure.com [tus.elsevierpure.com]
A Researcher's Guide to the In Vitro Evaluation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Derivatives
This guide provides a comprehensive overview of the in vitro testing methodologies for derivatives of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. We will delve into the experimental rationale, detailed protocols, and comparative data analysis for evaluating the anti-inflammatory and anticancer potential of this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust in vitro screening cascades for novel chemical entities.
The tetralin framework is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. Derivatives of this compound have emerged as promising candidates for two key therapeutic areas: as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications and as microtubule-targeting agents in oncology. This guide will focus on the primary in vitro assays essential for characterizing compounds designed for these targets.
Part 1: Anti-inflammatory Activity Assessment via COX-2 Inhibition
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[1] Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[1][2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]
Comparative Efficacy of Tetralin-Based Derivatives as COX-2 Inhibitors
Structurally related analogs of this compound, specifically 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives, have demonstrated potent and selective COX-2 inhibitory activity. A comparative analysis of a promising derivative against the well-established COX-2 inhibitor, Celecoxib, highlights the potential of this scaffold.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative 9c | COX-2 | 0.17 | 97.6 | [4] |
| Celecoxib | COX-2 | 0.05 | 405 | [4] |
| Derivative 9c | COX-1 | >16.6 | [4] | |
| Celecoxib | COX-1 | 20.25 | [4] |
*7,8-dihydro-7,7-dimethyl-2-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)quinolin-5(1H,4H,6H)-one
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2. The assay measures the peroxidase component of the COX enzyme.
Principle: The peroxidase activity of COX-2 is measured by monitoring the appearance of a fluorescent product from the oxidation of a probe in the presence of prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
COX Probe (e.g., Amplexim Red)
-
Arachidonic Acid (substrate)
-
Test compounds and a positive control (e.g., Celecoxib)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in COX Assay Buffer to achieve a range of test concentrations.
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing COX Assay Buffer, COX-2 enzyme, and Heme.
-
Assay Plate Setup:
-
Enzyme Control: Add assay buffer to designated wells.
-
Inhibitor Control: Add a known COX-2 inhibitor (e.g., Celecoxib) to designated wells.
-
Test Compound: Add the serially diluted test compounds to the respective wells.
-
-
Enzyme Addition and Incubation: Add the COX-2 enzyme solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: To initiate the reaction, add a solution containing arachidonic acid and the COX probe to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) kinetically for 10-20 minutes at 37°C.[5]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
Underlying Mechanism: The COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade.
Caption: The COX-2 signaling pathway in inflammation.
Part 2: Anticancer Activity Assessment via Cytotoxicity and Microtubule Disruption
The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[6] Microtubules are essential for cell division, and agents that interfere with their polymerization or depolymerization can induce cell cycle arrest and apoptosis.[7] Derivatives of the tetralin scaffold have shown promise as microtubule-targeting agents.
Comparative Cytotoxicity of Tetralin Derivatives in Cancer Cell Lines
Several novel derivatives incorporating the tetralin moiety have been synthesized and evaluated for their in vitro anticancer activity. The following table summarizes the IC50 values of representative compounds against various human cancer cell lines, with a comparison to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Compound 3a * | Hela (Cervical Cancer) | 3.5 | [8][9] |
| MCF-7 (Breast Cancer) | 4.5 | [8][9] | |
| 5-Fluorouracil (5-FU) | Hela (Cervical Cancer) | Not specified, used as standard | [8][9] |
| MCF-7 (Breast Cancer) | Not specified, used as standard | [8][9] | |
| Compound 4e † | MCF-7 (Breast Cancer) | Lower than Cisplatin | |
| A549 (Lung Cancer) | Lower than Cisplatin |
*3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one †N′-(3-cyclohexyl-4-(4-methoxyphenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide
Experimental Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Experimental Workflow: From Cell Culture to IC50 Determination
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of test compounds on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm as microtubules form.[6] Alternatively, a more sensitive fluorescence-based method can be used where a fluorescent reporter binds to polymerized microtubules, leading to an increase in fluorescence intensity.[6]
Materials:
-
High-purity tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (polymerization enhancer)
-
Positive controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)
-
Test compounds
-
Pre-warmed 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.[6]
-
Compound Addition: Add the test compounds, positive controls, or a vehicle control to the appropriate wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: To start the reaction, add the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) microplate reader and begin recording the absorbance at 340 nm or fluorescence intensity over time (e.g., every 60 seconds for one hour).[10]
-
Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the vehicle control.
Mechanism of Action: Microtubule Disruption Leading to Apoptosis
Disruption of microtubule dynamics by small molecules typically leads to a mitotic block, activating the spindle assembly checkpoint. Prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis.[7]
Caption: Microtubule disruption and apoptosis pathway.
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel anti-inflammatory and anticancer agents. The in vitro assays detailed in this guide provide a robust framework for the initial screening and characterization of these derivatives. By employing a combination of enzyme inhibition, cell viability, and biophysical assays, researchers can effectively identify lead compounds and elucidate their mechanisms of action, paving the way for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A novel role for microtubules in apoptotic chromatin dynamics and cellular fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Tetralone and Tetralin Carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel pharmacophores that can serve as the foundation for developing new therapeutic agents is a continuous endeavor. Among the myriad of molecular frameworks, bicyclic structures such as tetralone and tetralin have emerged as privileged scaffolds due to their presence in numerous biologically active compounds. This guide provides an in-depth, objective comparison of the bioactivity of tetralone and tetralin carboxylic acid scaffolds, supported by experimental data and protocols to aid researchers in their drug discovery efforts.
Introduction: Two Scaffolds of Therapeutic Interest
The tetralone scaffold, characterized by a fused benzene ring and a cyclohexanone ring, and the tetralin carboxylic acid scaffold, featuring a tetrahydronaphthalene core with a carboxylic acid functional group, are both of significant interest in drug development.[1] Their rigid bicyclic nature provides a defined three-dimensional orientation for substituent groups, which is crucial for specific interactions with biological targets.
Substituted tetralones have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antidepressant effects.[1][2] Similarly, derivatives of the tetralin core are found in clinically used drugs and exhibit a wide range of biological activities, including anticancer and antibacterial properties.[3][4] This guide will delve into a comparative analysis of these two scaffolds, focusing on their anticancer and antibacterial potential.
Comparative Bioactivity Analysis
A direct head-to-head comparison of the bioactivity of tetralone and tetralin carboxylic acid scaffolds is not extensively documented in the literature. However, by examining the biological activities of their respective derivatives, we can infer the influence of the core scaffold and the key functional groups on their therapeutic potential.
Anticancer Activity
Tetralone Derivatives:
The tetralone scaffold is a common feature in a variety of natural products and synthetic compounds with potent anticancer activity.[1] The ketone functional group in the tetralone ring is a key feature that can be readily modified to generate a diverse library of compounds. Studies have shown that tetralone derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
For instance, certain tetralone-based chalcones have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[1] The α,β-unsaturated ketone system in these chalcones is often implicated in their mechanism of action, which can involve covalent modification of biological nucleophiles.
Tetralin Derivatives:
The tetralin scaffold is also a crucial component of several anticancer agents.[4] While the focus of this guide is on tetralin carboxylic acids, much of the available research centers on other tetralin derivatives. For example, various heterocyclic derivatives of tetralin have been synthesized and shown to possess significant anticancer activity.[3][5]
The introduction of a carboxylic acid group onto the tetralin scaffold can significantly impact its physicochemical properties, such as solubility and polarity, which in turn can influence its biological activity and pharmacokinetic profile. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with specific residues in the active site of a target protein.[6]
Comparative Insights:
The primary difference in the anticancer potential of derivatives from these two scaffolds may lie in their mechanisms of action, influenced by the ketone group in tetralones versus the carboxylic acid group in tetralins. The electrophilic nature of the α,β-unsaturated ketone in many active tetralone derivatives allows for Michael addition reactions with biological targets, leading to covalent inhibition. In contrast, the carboxylic acid group in tetralin derivatives is more likely to engage in non-covalent interactions such as hydrogen bonding and ionic interactions.
The following table summarizes the reported anticancer activities of representative derivatives from both scaffolds:
| Scaffold Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetralin-based 2,6-dihaloarylchalcone | Hela | 0.01 | [3] |
| Tetralin-based 2,6-dihaloarylchalcone | MCF-7 | 0.014 | [3] |
| Tetralone-thiazoline hybrid | MCF-7 | Varies | [7] |
| Tetralone-thiazoline hybrid | A549 | Varies | [7] |
| Tetralin-pyridine hybrid | HCT116 | Varies | [8] |
| Tetralin-pyridine hybrid | MCF-7 | Varies | [8] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Antibacterial Activity
Tetralone Derivatives:
Tetralone derivatives have been investigated for their antibacterial properties against a range of pathogenic bacteria.[9] The mechanism of antibacterial action can vary depending on the specific substitutions on the tetralone ring. Some derivatives have been shown to inhibit bacterial growth by targeting essential enzymes or disrupting cell membrane integrity. For example, novel tetralone derivatives containing an aminoguanidinium moiety have demonstrated significant activity against ESKAPE pathogens.[9]
Tetralin Carboxylic Acid Derivatives:
While less explored than tetralones, tetralin derivatives have also been reported to possess antibacterial activity. The presence of a carboxylic acid group can enhance the antibacterial potential of a molecule. Carboxylic acids are known to have weak antimicrobial activity, and their efficacy can be improved by chemical modifications.[10] The acidic nature of the carboxylic acid group can contribute to the disruption of bacterial cell membranes and interference with metabolic processes.
Comparative Insights:
The antibacterial activity of derivatives from both scaffolds is highly dependent on the nature and position of the substituents. The ketone group of the tetralone scaffold can be a site for chemical modification to introduce various pharmacophores that enhance antibacterial potency. For tetralin carboxylic acids, the carboxylic acid group itself can contribute to the antibacterial effect, and its combination with other functional groups can lead to synergistic activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key bioassays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle:
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (tetralone and tetralin carboxylic acid derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[11][14]
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17]
Principle:
A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized number of bacteria are added. The growth of the bacteria is observed after incubation.
Protocol (Broth Microdilution Method):
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[16]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the wells.[16]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Analysis:
The MIC value is reported as the lowest concentration of the drug that inhibits bacterial growth.
General Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Both tetralone and tetralin carboxylic acid scaffolds represent promising starting points for the development of novel therapeutic agents with a wide range of biological activities. While tetralone derivatives have been more extensively studied, particularly as anticancer and antibacterial agents, the tetralin carboxylic acid scaffold holds significant potential that warrants further investigation. The presence of the ketone group in tetralones and the carboxylic acid group in tetralins offers distinct opportunities for chemical modification and interaction with biological targets. Future research focusing on the direct comparative evaluation of these scaffolds and the elucidation of their structure-activity relationships will be invaluable for guiding the rational design of new and more effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchhub.com [researchhub.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 18. protocols.io [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No. 3470-46-0), grounding procedural steps in the chemical's specific hazard profile and established best practices.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is a complex organic molecule. Its proper disposal is dictated by its dual chemical nature: a carboxylic acid and a naphthalene derivative.
-
Carboxylic Acid Moiety: While simple carboxylic acids can sometimes be neutralized and disposed of via aqueous routes, this is not appropriate for this compound due to its other hazardous properties.[1]
-
Naphthalene Core: The tetrahydronaphthalene structure is significant. Naphthalene and its derivatives are classified by the U.S. Environmental Protection Agency (EPA) as hazardous, with potential for environmental toxicity.[2] Aggregated GHS information indicates that this specific compound may be toxic if swallowed, harmful in contact with skin, and can cause severe skin and eye irritation or burns.[3]
Therefore, this compound must be treated as hazardous chemical waste .[4][5] Disposal down the drain is strictly prohibited.[4][6]
Quantitative Hazard Summary
| Property | Value/Classification | Source |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[3] |
| CAS Number | 3470-46-0 | PubChem[3] |
| GHS Hazard Codes | H301, H302, H312, H314, H315, H319 | PubChem[3] |
| Hazard Statements | Toxic if swallowed, Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Causes skin irritation, Causes serious eye irritation. | PubChem[3] |
| Structural Hazard | Naphthalene derivative | ATSDR[2] |
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[7][8]
Phase 1: Immediate Handling and Segregation at the Point of Generation
The principle of "point of generation" management is critical; waste must be handled safely where it is created.[7]
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.[1]
-
A lab coat.
-
-
Segregate the Waste Stream:
-
Solid Waste: Collect any solid this compound, contaminated weigh boats, gloves, or paper towels into a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect solutions containing the compound into a separate, compatible liquid hazardous waste container. Do not mix with other solvent streams unless they are chemically compatible.[5][8] For example, halogenated and non-halogenated solvent wastes should generally be kept separate.[10]
-
-
Use Appropriate Waste Containers:
Phase 2: Waste Accumulation and Labeling
Proper labeling and storage are mandated by the EPA and crucial for safety.[12]
-
Labeling the Container: Immediately upon adding the first waste, label the container clearly. The label must include:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][11][13]
-
The SAA should be a secondary containment bin to prevent spills from spreading.[8]
-
Keep the container closed at all times except when adding waste.[11]
-
Phase 3: Final Disposal Workflow
The final disposal must be handled by trained professionals.
-
Do Not Exceed Accumulation Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates the volume and time limits for waste accumulation.[12]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[8]
-
Incineration as the Preferred Method: For naphthalene-containing compounds, high-temperature incineration in a rotary kiln or fluidized bed is an approved and effective disposal method that ensures complete destruction.[2]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Visualizing the Disposal Workflow
The following diagram outlines the logical flow from waste generation to final disposal, emphasizing key decision points and safety checks.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's specific hazards and adhering to a rigorous, well-documented disposal protocol, research professionals can ensure they are protecting themselves, their colleagues, and the wider community. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. This compound | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. static.igem.org [static.igem.org]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
